Imipramine hydrobromide
Description
Structure
2D Structure
Properties
CAS No. |
67246-27-9 |
|---|---|
Molecular Formula |
C19H25BrN2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C19H24N2.BrH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H |
InChI Key |
XPAGIVLQSQMGIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Br |
Origin of Product |
United States |
Historical and Scientific Trajectory of Imipramine Hydrobromide Research
Inception and Early Chemical Synthesis of Imipramine (B1671792) Derivatives
The story of imipramine begins with the synthesis of its parent compound, 10,11-dihydro-5H-dibenz[b,f]azepine, in 1899. However, it was not until the late 1940s that pharmacological interest in this class of compounds emerged. wikipedia.org In 1951, scientists at the Swiss pharmaceutical company Geigy, now part of Novartis, synthesized a series of derivatives of this core structure. wikipedia.orgiiab.me Among these was the compound G22355, later to be named imipramine. psychiatryonline.orgresearchgate.net
The initial impetus for the synthesis of these derivatives was the search for new antihistamines. wikipedia.org This was largely inspired by the recent success of chlorpromazine (B137089), a phenothiazine (B1677639) derivative initially investigated for its antihistaminic properties, which was discovered to have potent antipsychotic effects in 1952. wikipedia.orgwikipedia.org The structural similarity between the dibenzazepine (B1670418) core of imipramine and the phenothiazine structure of chlorpromazine fueled the initial research direction. nih.gov The synthesis of imipramine hydrochloride involved the alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine. beilstein-journals.org
Serendipitous Discovery of Initial Biological Activities of Imipramine
The path to uncovering imipramine's true therapeutic potential was marked by a series of serendipitous observations and a departure from its intended use. wikipedia.orgmidcitytms.com
Initial Investigations for Antihistaminic Properties
True to its synthetic origins, imipramine was initially evaluated for its antihistaminic effects. wikipedia.org Research has since confirmed that imipramine does possess an inhibitory effect on histamine (B1213489) H1 receptors, which contributes to its sedative properties. medmedchem.comorganscigroup.us The co-administration of imipramine with other antihistamines, like hydroxyzine, has been shown to potentiate the antihistaminic effect. uot.edu.ly
Exploration in Psychotic Disorder Models
Following the groundbreaking discovery of chlorpromazine's antipsychotic effects, Geigy provided imipramine to psychiatrist Roland Kuhn in Switzerland to investigate its potential in treating patients with schizophrenia. wikipedia.orgpsychiatryonline.orgnih.gov However, trials in several hundred patients with psychosis revealed that imipramine had little to no efficacy in this patient population. wikipedia.orgpsychiatryonline.org
Unveiling of Antidepressant-like Effects in Preclinical Observations
The pivotal moment in imipramine's history came when Roland Kuhn observed an unexpected mood-elevating effect in some of his patients with depression who were being treated with the drug. psychiatryonline.orgresearchgate.netmidcitytms.com In 1955, Kuhn began a systematic study of the compound, designated G22355, in depressed patients. psychiatryonline.org Despite the prevailing skepticism that a drug could alleviate depression, Kuhn's meticulous clinical observations of roughly 100 patients led him to conclude that imipramine possessed significant antidepressant properties. psychiatryonline.org He published his findings in 1957. researchgate.netwikipedia.org This discovery was a landmark achievement, establishing imipramine as the first tricyclic antidepressant. researchgate.netmidcitytms.com
Evolution of Pharmacological Understanding in Early Research
The discovery of imipramine's antidepressant effects spurred a new wave of research into the neurobiology of depression and the mechanism of action of this new class of drugs.
Association with Monoamine Hypothesis Development
The emergence of imipramine as an effective antidepressant, alongside the monoamine oxidase inhibitors (MAOIs) like iproniazid (B1672159), was instrumental in the formulation of the monoamine hypothesis of depression. wikipedia.orgopen.eduscispace.com This hypothesis proposed that depression was caused by a deficiency in the brain of certain neurotransmitters, particularly norepinephrine (B1679862) and serotonin (B10506). nih.govnih.gov Early research demonstrated that imipramine blocked the reuptake of these monoamines from the synaptic cleft, thereby increasing their availability to interact with postsynaptic receptors. open.edubritannica.comfda.gov This action was seen as a direct counter to the proposed monoamine deficiency in depression. nih.gov The fact that drugs like reserpine, which depleted monoamines, could induce depression further supported this theory. open.edu While the monoamine hypothesis has evolved and been refined over time, the initial findings related to imipramine's mechanism of action provided a critical foundation for understanding the neurochemical basis of mood disorders. scispace.comnih.gov
| Compound Name | Chemical Class | Historical Significance/Role |
| Imipramine | Tricyclic Antidepressant (Dibenzazepine) | The first tricyclic antidepressant, initially synthesized as a potential antihistamine. Its serendipitous discovery as an antidepressant revolutionized the treatment of depression. |
| Chlorpromazine | Phenothiazine | An early antipsychotic whose structural similarity to imipramine's parent compound influenced the initial direction of research. |
| Iproniazid | Monoamine Oxidase Inhibitor (MAOI) | An early antidepressant whose discovery, along with imipramine, was crucial to the development of the monoamine hypothesis of depression. |
| 10,11-dihydro-5H-dibenz[b,f]azepine | Dibenzazepine | The parent compound from which imipramine and other derivatives were synthesized. |
| Hydroxyzine | Antihistamine | Used in studies to demonstrate the potentiating antihistaminic effects of imipramine. |
| Reserpine | Rauwolfia Alkaloid | A drug that depletes monoamines and can induce depression, providing early support for the monoamine hypothesis. |
| Norepinephrine | Catecholamine (Monoamine) | A neurotransmitter whose reuptake is inhibited by imipramine, central to the monoamine hypothesis of depression. |
| Serotonin | Indolamine (Monoamine) | A neurotransmitter whose reuptake is inhibited by imipramine, also central to the monoamine hypothesis of depression. |
| Desipramine (B1205290) | Tricyclic Antidepressant (Dibenzazepine) | An active metabolite of imipramine. |
| Clomipramine (B1669221) | Tricyclic Antidepressant (Dibenzazepine) | A derivative of imipramine. |
| Trimipramine | Tricyclic Antidepressant (Dibenzazepine) | A derivative of imipramine. |
| Lofepramine | Tricyclic Antidepressant (Dibenzazepine) | A derivative of imipramine. |
| Amitriptyline (B1667244) | Tricyclic Antidepressant (Dibenzocycloheptadiene) | Another early tricyclic antidepressant. |
| Nortriptyline | Tricyclic Antidepressant (Dibenzocycloheptadiene) | An active metabolite of amitriptyline. |
| Protriptyline | Tricyclic Antidepressant (Dibenzocycloheptadiene) | Another tricyclic antidepressant. |
| Doxepin | Tricyclic Antidepressant | Another tricyclic antidepressant. |
| Moclobemide | Reversible Inhibitor of Monoamine Oxidase A (RIMA) | A later generation MAOI. |
| Tranylcypromine | Monoamine Oxidase Inhibitor (MAOI) | An irreversible MAOI. |
| Phenelzine | Monoamine Oxidase Inhibitor (MAOI) | An irreversible MAOI. |
| Isoniazid | Hydrazide | An antituberculosis drug from which iproniazid was derived. |
| Promethazine | Phenothiazine | An antihistamine that was a precursor in the development of chlorpromazine. |
| Histamine | Biogenic Amine | A neurotransmitter involved in allergic reactions; imipramine has antihistaminic properties. |
| Dopamine (B1211576) | Catecholamine (Monoamine) | A neurotransmitter, though imipramine's effect on its reuptake is less pronounced than on norepinephrine and serotonin. |
| Acetylcholine (B1216132) | Neurotransmitter | Imipramine has anticholinergic properties, blocking muscarinic acetylcholine receptors. |
| Cimetidine | H2 Receptor Antagonist | A drug that can inhibit the metabolism of imipramine. |
| Fluoxetine (B1211875) | Selective Serotonin Reuptake Inhibitor (SSRI) | A later class of antidepressant; can inhibit the metabolism of imipramine. |
| Barbiturates | Central Nervous System Depressant | Can induce the metabolism of imipramine. |
| Phenytoin | Anticonvulsant | Can induce the metabolism of imipramine. |
| para-chlorophenylalanine (PCPA) | Tryptophan Hydroxylase Inhibitor | A research chemical that lowers serotonin levels and can reverse the antidepressant effects of imipramine. |
| α-methyl-para-tyrosine (AMPT) | Tyrosine Hydroxylase Inhibitor | A research chemical that lowers catecholamine levels. |
Early Postulations on Neurotransmitter Reuptake Inhibition
Following the clinical discovery of imipramine's antidepressant properties, the immediate scientific challenge was to elucidate its mechanism of action. The initial hypothesis, influenced by the concurrent discovery of monoamine oxidase inhibitors (MAOIs) like iproniazid, was that imipramine might also function by inhibiting the enzyme monoamine oxidase. cambridge.orgthecarlatreport.com However, straightforward experiments quickly demonstrated that this was not the case. thecarlatreport.com
The crucial breakthrough came from the work of Nobel laureate Julius Axelrod and his colleagues at the National Institutes of Health. thecarlatreport.compsychiatrist.comremedypublications.com In the late 1950s and early 1960s, Axelrod's laboratory was conducting seminal research on the metabolism and inactivation of catecholamines, particularly norepinephrine. Using radioactively labeled norepinephrine, they observed that sympathetic nerves could take up and store this neurotransmitter from the surrounding environment. thecarlatreport.comsfn.org This led to the revolutionary concept of "reuptake" as a primary mechanism for terminating the action of a neurotransmitter at the synapse. thecarlatreport.comsfn.org
In a key series of experiments, Axelrod's team showed that when imipramine was introduced into their experimental systems, it potently blocked this reuptake of norepinephrine into nerve terminals. cambridge.orgthecarlatreport.com This inhibition would lead to an increased concentration and prolonged presence of norepinephrine in the synaptic cleft, thus enhancing its signaling. drugbank.compatsnap.com Further research revealed that imipramine also inhibited the reuptake of another critical monoamine, serotonin (5-HT). thecarlatreport.comnih.gov
These findings were fundamental to the formulation of the "monoamine hypothesis of depression." scispace.comopen.edunih.gov This hypothesis posited that depression was caused by a functional deficiency of monoamine neurotransmitters, such as norepinephrine and serotonin, in certain brain regions. cambridge.orgopen.edu The discovery that imipramine, a clinically effective antidepressant, worked by blocking the reuptake of these very neurotransmitters provided strong pharmacological evidence for this theory. cambridge.orgscispace.com It elegantly explained how the drug could reverse the postulated neurochemical deficit underlying depression.
Key Milestones in Preclinical Research Development
The elucidation of imipramine's mechanism of action spurred extensive preclinical research to characterize its pharmacological profile and validate its antidepressant-like effects in animal models. These studies were crucial for understanding the neurobiology of depression and for screening new antidepressant compounds. Key milestones in this preclinical development include the use of various behavioral paradigms that are sensitive to clinically effective antidepressant treatments.
In Vitro Transporter Inhibition: Initial in vitro studies focused on quantifying imipramine's affinity for the monoamine transporters. These experiments, typically using synaptosomal preparations from rat brains, confirmed that imipramine inhibits both the norepinephrine transporter (NET) and the serotonin transporter (SERT). While it is considered a non-selective inhibitor, it generally shows a higher affinity for SERT than for NET. wikipedia.orgdrugbank.com Its active metabolite, desipramine, however, is a more potent and selective inhibitor of NET. wikipedia.org
Forced Swim Test (FST): Developed in the late 1970s, the FST became a cornerstone for screening potential antidepressants. In this model, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. The hypothesis is that immobility reflects a state of "behavioral despair," which can be reversed by antidepressant treatment. Imipramine consistently and dose-dependently reduces immobility time in both rats and mice, increasing active behaviors like swimming and climbing. This robust effect in the FST became a benchmark for antidepressant efficacy in preclinical screening.
Tail Suspension Test (TST): Similar to the FST, the TST is another widely used model for assessing antidepressant-like activity. In this test, mice are suspended by their tails, and the duration of immobility is recorded. Imipramine has been shown to significantly decrease immobility time in the TST across a range of doses, further solidifying its profile as a reference antidepressant in preclinical research. A meta-analysis has confirmed the consistency of imipramine's effects in reducing immobility in this test.
Chronic Mild Stress (CMS) Model: The CMS model is considered to have high face and predictive validity for depression. It involves exposing rodents to a series of unpredictable, mild stressors over several weeks, which induces a state of anhedonia (a core symptom of depression), typically measured by a decreased preference for a sweetened solution (sucrose preference test). Chronic, but not acute, administration of imipramine has been repeatedly shown to reverse the anhedonia-like behavior induced by CMS, restoring sucrose (B13894) preference to control levels. This aligns with the clinical observation that antidepressants often require several weeks of treatment to exert their full therapeutic effect.
Below are data tables summarizing representative findings from preclinical studies on imipramine hydrobromide.
Table 1: Imipramine Efficacy in Rodent Behavioral Models
| Preclinical Model | Species | Key Finding | Imipramine Dose Range | Observed Effect | Citation |
|---|---|---|---|---|---|
| Forced Swim Test (FST) | Rat | Reduction of Immobility Time | 8–64 mg/kg | Dose-dependent decrease in immobility. | nih.gov |
| Forced Swim Test (FST) | Mouse | Reduction of Immobility Time | 8–64 mg/kg | Dose-dependent decrease in immobility. | nih.gov |
| Tail Suspension Test (TST) | Mouse | Reduction of Immobility Time | 8–32 mg/kg | Dose-dependent decrease in immobility. | nih.gov |
| Chronic Mild Stress (CMS) | Rat | Reversal of Anhedonia | 10 mg/kg/day | Significantly ameliorated CUMS-induced decrease in sucrose preference. | psychiatrist.com |
| Olfactory Bulbectomy | Rat, Mouse, Hamster | Attenuation of Hyperactivity | Not Specified | Chronic treatment attenuated hyperactivity in an open field test. |
Table 2: Imipramine Activity at Monoamine Transporters
| Transporter | Assay Type | Value | Species/System | Citation |
|---|---|---|---|---|
| Serotonin Transporter (SERT) | Uptake Inhibition (IC50) | 133 nM | Human embryonic kidney (HEK) cells expressing hSERT | |
| Norepinephrine Transporter (NET) | Uptake Inhibition (IC50) | 103 nM | HEK cells expressing hNET | |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | 740 nM | HEK cells expressing hSERT | |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 1030 nM | HEK cells expressing hNET |
Molecular Structure and Its Pharmacological Determinants of Imipramine Hydrobromide
Tricyclic Core Structure and Derivatives
The foundational framework of imipramine (B1671792) is its tricyclic core, specifically a dibenzazepine (B1670418) ring system. This structure consists of two benzene (B151609) rings fused to a central seven-membered azepine ring. wikipedia.org This rigid, yet conformationally flexible, core is a hallmark of many TCAs and is crucial for their interaction with monoamine transporters.
Derivatives of imipramine typically involve substitutions on this tricyclic system. For instance, clomipramine (B1669221) is a chlorinated analogue of imipramine. researchgate.net Another key derivative is desipramine (B1205290), which is the primary active metabolite of imipramine formed by the demethylation of the side chain. clinpgx.org These structural modifications, while seemingly minor, can significantly alter the pharmacological profile of the compound.
Side Chain Conformations and Their Significance
Attached to the nitrogen atom of the central azepine ring is a three-carbon aliphatic side chain, terminating in a dimethylamino group. This aminopropyl side chain is not static; it possesses considerable conformational flexibility. The spatial orientation of this side chain is a critical determinant of imipramine's pharmacological activity. The conformation of the side chain influences how the molecule fits into the binding sites of its target proteins, particularly the serotonin (B10506) and norepinephrine (B1679862) transporters. Studies have shown that the side chain can adopt various conformations, and this flexibility is essential for its ability to interact with different receptors.
Influence of Molecular Architecture on Receptor Binding Affinity
Imipramine hydrobromide exerts its primary therapeutic effect by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. smpdb.ca It achieves this by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET). The affinity of imipramine for these transporters is a direct consequence of its molecular structure.
The tricyclic core provides a large, hydrophobic surface that engages with corresponding hydrophobic pockets within the transporters. The protonated tertiary amine on the side chain is thought to form a crucial ionic bond with a conserved aspartate residue in the transporter's binding site.
Imipramine generally exhibits a higher affinity for SERT than for NET. drugbank.com Its active metabolite, desipramine, which has a secondary amine on its side chain, displays a reversed selectivity profile with a higher affinity for NET. wikipedia.org This difference in receptor affinity between the parent drug and its metabolite contributes to the broad spectrum of pharmacological activity observed with imipramine treatment.
| Receptor/Transporter | Imipramine Ki (nM) | Desipramine Ki (nM) |
| Serotonin Transporter (SERT) | 0.8 - 4.6 | 15 - 37 |
| Norepinephrine Transporter (NET) | 37 - 110 | 0.8 - 2.1 |
| Histamine (B1213489) H1 Receptor | 11 - 37 | 11 |
| Muscarinic M1 Receptor | 91 | 120 |
| Alpha-1 Adrenergic Receptor | 67 | 110 |
Note: Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity. The values presented are a range compiled from various sources and may vary depending on the experimental conditions.
While imipramine itself is an achiral molecule, its metabolism can introduce chirality. For example, hydroxylation of the tricyclic ring system can create chiral centers, leading to the formation of enantiomeric metabolites. Although not extensively studied in the context of imipramine specifically, the stereochemistry of drug molecules can have a profound impact on their pharmacological activity. Different enantiomers of a chiral drug can exhibit distinct binding affinities for their target receptors and may be metabolized at different rates. For many chiral antidepressants, one enantiomer is often more pharmacologically active than the other. mdpi.com
Analogues and Structural Modifications in Research
The structure of imipramine has served as a scaffold for the development of numerous analogues in scientific research. These modifications are typically aimed at improving the compound's efficacy, selectivity, or side-effect profile.
Research has explored a variety of structural alterations, including:
Ring-substituted analogues: Introducing different functional groups onto the dibenzazepine nucleus to alter electronic properties and steric interactions with the receptor. For example, the addition of a chlorine atom to create clomipramine enhances its affinity for the serotonin transporter. researchgate.net
Side-chain modifications: Altering the length or branching of the aminopropyl side chain to probe the spatial requirements of the transporter binding site.
Conformationally restricted analogues: Synthesizing rigid versions of the imipramine structure to investigate the "active" conformation responsible for its pharmacological effects.
These research efforts have provided valuable insights into the structure-activity relationships of tricyclic antidepressants and have guided the design of newer generations of antidepressant medications with more specific mechanisms of action.
Neurotransmitter System Modulation by Imipramine Hydrobromide
Mechanisms of Monoamine Reuptake Inhibition
The principal mechanism underlying the action of imipramine (B1671792) is the blockade of monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). patsnap.comdrugbank.com This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic neurons. patsnap.com
Imipramine demonstrates a very strong and potent inhibition of serotonin reuptake. iiab.mewikipedia.org It binds to the sodium-dependent serotonin transporter (SERT), effectively blocking the reabsorption of serotonin from the synapse. patsnap.comdrugbank.com This action leads to an accumulation of serotonin in the synaptic space, which is thought to contribute significantly to its mood-elevating effects. patsnap.comdrugbank.com Research indicates that tertiary amine TCAs like imipramine are more potent inhibitors of serotonin reuptake compared to secondary amine TCAs. drugbank.com Studies using radioligand binding assays have determined the dissociation constant (Kd) of imipramine for SERT to be approximately 1.4 nM, highlighting its high affinity for this transporter. apexbt.com Further investigations have revealed complex interaction dynamics, suggesting that imipramine may have both high- and low-affinity binding sites on SERT. nih.gov The high-affinity binding is sodium-dependent and appears to allosterically affect the binding of other substances to the transporter. nih.gov
Imipramine's interaction with the dopamine (B1211576) system is less pronounced than its effects on serotonin and norepinephrine. It has no significant affinity for the dopamine transporter (DAT), with reported Ki values being very high (8,500 nM for imipramine and >10,000 nM for its metabolite, desipramine). iiab.mewikipedia.org However, imipramine does exhibit some activity at dopamine receptors, specifically acting as an antagonist at D2 receptors. iiab.mewikipedia.orgquora.com Studies have shown that acute administration of imipramine can block dopamine D2 receptors in the hippocampus. nih.gov Chronic treatment with imipramine has been observed to induce a sensitization of D2 receptors in the mesolimbic system. nih.gov
Receptor Profile and Ancillary Binding Characteristics
Beyond its primary action on monoamine transporters, imipramine hydrobromide also interacts with a variety of other neurotransmitter receptors. patsnap.com These ancillary binding characteristics contribute to its broad pharmacological effects.
Imipramine acts as an antagonist at α1-adrenergic receptors. patsnap.com This blockade can lead to various physiological effects. The Kd value for imipramine's binding to the α1-adrenergic receptor has been reported as 32 nM. apexbt.com Prolonged exposure to imipramine can lead to a complex, subtype-specific modulation of α1-adrenergic receptors, with studies showing an increased maximal response of the α1B-AR subtype after extended incubation. nih.gov
Regarding β-adrenergic receptors, chronic administration of agents that increase serotonin, like imipramine, may lead to a down-regulation of these receptors in the brain. drugbank.com Studies in rats have shown that administration of imipramine can result in a decrease in β-1 receptor sensitivity. nih.gov
Imipramine is a potent antagonist of the histamine (B1213489) H1 receptor. patsnap.comiiab.me This high affinity for H1 receptors contributes to some of the compound's effects. patsnap.com The dissociation constant (Kd) for imipramine at the histamine H1 receptor has been measured to be 37 nM. apexbt.com This antagonistic action at H1 receptors is a common feature among many tricyclic antidepressants. drugbank.com
Data Tables
Table 1: Binding Affinities (Kd/Ki in nM) of Imipramine for Monoamine Transporters and Receptors
| Target | Binding Affinity (nM) |
| Serotonin Transporter (SERT) | 1.4 (Kd) |
| Norepinephrine Transporter (NET) | 37 (Kd) |
| Dopamine Transporter (DAT) | 8,500 (Ki) |
| α1-Adrenergic Receptor | 32 (Kd) |
| Histamine H1 Receptor | 37 (Kd) |
Data compiled from radioligand binding assays. apexbt.com
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Research into the binding affinity of various antidepressants for muscarinic receptors in the human brain has provided quantitative data on their potency. In studies using homogenates of the human caudate nucleus, the equilibrium dissociation constant (KD) for imipramine was determined, illustrating its capacity to antagonize these receptors. nih.gov The potency of tricyclic antidepressants at muscarinic receptors varies, with dimethylated drugs generally showing more potent activity than monomethylated ones. johnshopkins.edu For instance, amitriptyline (B1667244) has been found to be approximately ten times more potent than imipramine in binding to muscarinic receptors. johnshopkins.edu The antagonistic effects of imipramine on muscarinic receptors are not limited to the central nervous system; they have also been observed in neural tissue of the peripheral nervous system, such as sympathetic ganglia. nih.gov
The interaction between imipramine and the cholinergic system is complex. Chronic administration has been shown to induce adaptive changes, potentially leading to a decrease in cholinergic neurotransmission. nih.gov This is supported by findings that show chronic imipramine treatment can decrease the activity of acetylcholinesterase, the enzyme that breaks down acetylcholine, in specific brain regions like the hippocampus and striatum. nih.gov
Table 1: Equilibrium Dissociation Constants (KD) of Selected Tricyclic Antidepressants at Muscarinic Receptors in Human Brain This table presents data on the binding affinity of various antidepressants to muscarinic receptors, with lower KD values indicating higher potency.
Other Neurotransmitter Receptor Interactions
Beyond its primary action on monoamine reuptake and its antagonism of muscarinic receptors, imipramine interacts with several other neurotransmitter receptor systems. wikipedia.org This broad pharmacological activity contributes to its therapeutic effects and side-effect profile. patsnap.com
Notable interactions include:
Histamine H1 Receptors: Imipramine is a potent antagonist of histamine H1 receptors. drugbank.comwikipedia.orgnih.gov This blockade is associated with sedative effects. patsnap.com
Alpha-1 Adrenergic Receptors: The compound also exhibits antagonistic properties at alpha-1 adrenergic receptors. drugbank.compatsnap.comnih.gov This action can lead to effects such as orthostatic hypotension. wikipedia.org
Sigma Receptors: Imipramine displays weak activity at sigma receptors, with a reported inhibitory constant (Ki) of 520 nM. wikipedia.org Its affinity for this site is about half that of amitriptyline. wikipedia.org
These interactions highlight the multi-receptor profile of imipramine, distinguishing it from more selective agents that target a single neurotransmitter system. nih.gov
Long-Term Adaptive Changes in Receptor Expression and Sensitivity
Chronic administration of this compound leads to significant adaptive changes within the central nervous system. These long-term neuroadaptations involve alterations in the number and sensitivity of various neurotransmitter receptors, which are thought to be crucial for its therapeutic effects. nih.govscielo.br
Down-regulation of Cerebral Cortical β-Adrenergic Receptors
A consistent finding following chronic imipramine treatment is the down-regulation of β-adrenergic receptors in the brain. drugbank.comnih.gov This reduction in receptor density has been observed specifically in the cerebral cortex and hippocampus. nih.govnih.govnih.gov
High-resolution autoradiography studies have revealed that this down-regulation is neuroanatomically selective. nih.gov Following chronic imipramine administration in rats, a reduction in [125I]pindolol binding (a ligand for β-adrenergic receptors) was observed in specific cortical layers, such as layer 1 of the cingulate cortex and layer 3 of the piriform cortex. nih.gov However, other cortical areas, like layers 2 and 3 of the somatosensory cortex, showed no apparent effect. nih.gov This suggests a region-specific modulation of the β-adrenergic system. The reduction in the number of these receptors is also associated with a decreased response of adenylyl cyclase to β-adrenergic stimulation. nih.gov These findings indicate that a consequence of long-term imipramine treatment is a diminished cellular response to norepinephrine in certain brain regions. nih.govnih.gov
Sensitization of Post-synaptic Serotonergic Receptors
In contrast to the down-regulation of β-adrenergic receptors, long-term imipramine treatment appears to induce a sensitization of certain post-synaptic serotonin receptors. nih.gov This adaptation is particularly relevant to the 5-HT1A and 5-HT2A receptor subtypes. nih.gov
Research focusing on the dorsal periaqueductal gray (DPAG), a brain region implicated in anxiety and panic, has shown that chronic imipramine enhances the functional response of both 5-HT1A and 5-HT2A receptors. nih.gov In animal models, the inhibitory effects of direct injections of 5-HT1A and 5-HT2A receptor agonists into the DPAG were significantly greater in animals that had received long-term imipramine treatment compared to those treated with saline. nih.gov This suggests an increased sensitivity of these post-synaptic receptors. nih.gov Further evidence points to a sensitization of hippocampal CA1 neurons to the inhibitory effects of serotonin (5-HT) following chronic imipramine exposure. scielo.br This heightened responsiveness of key serotonergic pathways is considered an important component of the long-term adaptive changes produced by the compound. nih.govnih.gov
Table 2: Summary of Long-Term Receptor Adaptations to Imipramine This table summarizes the principal long-term changes in receptor expression and sensitivity following chronic imipramine administration.
Cellular and Subcellular Neurobiological Effects of Imipramine Hydrobromide
Neurotrophic Factor Regulation
Brain-Derived Neurotrophic Factor (BDNF) Expression and Signaling
Imipramine (B1671792) hydrobromide is a significant modulator of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival, growth, and synaptic plasticity. Research in cultured rat brain astrocytes has shown that imipramine dose-dependently increases the messenger RNA (mRNA) expression of BDNF. nih.gov This effect is mediated through the activation of the transcription factor cAMP response element binding protein (CREB). nih.gov The activation of CREB by imipramine appears to be driven by two primary intracellular signaling pathways: the protein kinase A (PKA) and the MEK/ERK pathways. nih.gov Inhibition of either of these pathways suppresses the imipramine-induced increase in BDNF. nih.gov
Interestingly, some studies suggest that imipramine can also activate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), in a manner that is independent of BDNF itself. mdpi.com In conditional BDNF knockout mice, imipramine was still able to induce the phosphorylation and activation of TrkB receptors, indicating a direct or alternative mechanism for receptor transactivation. mdpi.com This suggests that imipramine's therapeutic effects might be partially exerted through direct engagement of neurotrophic signaling pathways, complementing its effects on BDNF production. nih.govmdpi.com
Table 1: Key Molecules in Imipramine-Modulated BDNF Signaling
| Molecule | Role | Effect of Imipramine |
|---|---|---|
| BDNF | Neurotrophic factor | Upregulates mRNA expression nih.gov |
| TrkB | BDNF receptor | Phosphorylation/activation mdpi.com |
| CREB | Transcription factor | Dose-dependent activation nih.gov |
| PKA | Signaling kinase | Pathway involved in BDNF induction nih.gov |
| ERK | Signaling kinase | Pathway involved in BDNF induction nih.gov |
Role in Neurogenesis within Hippocampal Regions
Imipramine hydrobromide actively promotes neurogenesis, the process of generating new neurons, particularly within the dentate gyrus of the hippocampus. nih.govmdpi.com Chronic treatment with imipramine has been shown to increase the proliferation of neural progenitor cells, as indicated by a higher number of cells positive for markers like Ki-67 and 5-Bromo-2'-deoxyuridine (BrdU). nih.govnih.gov This effect is observed in various conditions, including models of traumatic brain injury and stress. nih.govnih.gov For instance, in mice subjected to traumatic brain injury, imipramine treatment significantly increased the number of newly generated neurons in the dentate gyrus. nih.govnih.gov
Furthermore, imipramine can counteract the suppressive effects of stress on hippocampal cell proliferation. okayama-u.ac.jp In rats exposed to chronic adrenocorticotropic hormone (ACTH), which decreases the number of proliferating cells, imipramine administration blocked this effect, restoring cell proliferation to normal levels. okayama-u.ac.jp This indicates that imipramine not only stimulates neurogenesis but also protects the neurogenic niche from the negative impacts of stress.
Glial Cell Modulation and Astrocyte Function
Effects on Microglial Cells and Neuroinflammation Pathways
This compound exerts significant anti-inflammatory effects by modulating the activity of microglia, the resident immune cells of the central nervous system. nih.govnih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and release pro-inflammatory cytokines. nih.govnih.gov Imipramine treatment has been shown to reverse this activation. nih.gov Specifically, it reduces the production and mRNA expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in activated microglia. nih.govnih.gov
This modulation of glial activation may be a core part of its mechanism of action. nih.gov Imipramine also prevents the morphological changes associated with microglial activation and can suppress the nuclear translocation of the inflammatory transcription factor NF-κB. nih.gov By down-regulating these neuroinflammatory pathways, imipramine helps to silence stress-induced sensitization of microglia, thereby reducing the biosynthesis of high levels of pro-inflammatory molecules. nih.gov
Table 2: Imipramine's Effect on Pro-inflammatory Cytokines in Microglia
| Cytokine | Effect of Imipramine |
|---|---|
| IL-1β | Decreased production and mRNA expression nih.govnih.gov |
| IL-6 | Decreased production and mRNA expression nih.gov |
| TNF-α | Decreased production and mRNA expression nih.govnih.gov |
Astrogliogenesis and Astrocyte Differentiation
This compound acts as a pro-astrogliogenic factor, meaning it promotes the generation of new astrocytes. nih.gov Studies have demonstrated that imipramine treatment increases the number of newborn astrocytes in the hippocampal dentate gyrus. mdpi.comnih.gov This effect is linked to the upregulation of specific genes associated with astrocytic differentiation, including STAT3, BMP4, and JMJD3. nih.gov
Beyond simply increasing their numbers, imipramine can also influence astrocyte differentiation in a remarkable way. Research on primary human astrocyte cultures has shown that treatment with imipramine can induce these glial cells to differentiate into cells exhibiting a neuronal phenotype. nih.gov This transformation is characterized by morphological changes—from a flat, large shape to a round cell body with long, thin processes—and an increased expression of neuronal markers like neurofilament and neuron-specific enolase (NSE). nih.gov This suggests that imipramine can promote a unique form of cellular plasticity, potentially repurposing mature glial cells towards a neuronal lineage. nih.gov
Intracellular Signaling Cascades
The neurobiological effects of this compound are underpinned by its influence on several key intracellular signaling cascades. A central pathway involves the activation of the MEK/ERK and PKA signaling systems. nih.gov These cascades converge on the transcription factor CREB, leading to its phosphorylation and activation. nih.govnih.gov Activated CREB then promotes the transcription of target genes, most notably BDNF, which is crucial for neuronal plasticity and survival. nih.gov
In astrocytes, imipramine has been shown to upregulate Glial Cell Line-Derived Neurotrophic Factor (GDNF) by inducing the expression of the transcription factor Early Growth Response 1 (EGR-1). nih.gov This induction of EGR-1 is also mediated by the MEK/ERK pathway, as well as the JNK MAPK pathway. nih.gov Furthermore, imipramine's influence on astrogliogenesis is linked to the upregulation of the STAT3, BMP4, and JMJD3 gene pathways, which are critical for astrocyte differentiation. nih.gov In other cellular contexts, imipramine has been found to inhibit the Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway, though this regulation appears to be independent of the canonical Hippo kinases MST/LATS. nih.gov
PI3K/Akt/mTOR Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Research indicates that imipramine's effects on this pathway can be complex and may vary depending on the cellular context.
Some studies suggest that imipramine can inhibit the PI3K/Akt/mTOR signaling pathway. This inhibitory action has been observed in human glioma cells. nih.gov Conversely, other research indicates that the inhibitory effect of imipramine on the human corticotropin-releasing-hormone (CRH) gene promoter is associated with an enhancement of the PI3K/Akt pathway. nih.gov This was demonstrated by an increase in the level of phosphorylated Akt (at Ser-473) following imipramine treatment in Neuro-2A cells. nih.gov
The mTOR pathway, a downstream effector of PI3K/Akt, is also implicated in the therapeutic effects of some antidepressants. nih.gov While some antidepressants require mTOR signaling for their effects, studies have suggested that imipramine may act by inhibiting this pathway. nih.gov The precise mechanisms and the conditions that dictate whether imipramine activates or inhibits the PI3K/Akt/mTOR pathway are still under investigation and appear to be cell-type specific.
Table 1: Effects of Imipramine on PI3K/Akt/mTOR Pathway Components
| Cell Type | Effect on PI3K/Akt/mTOR Pathway | Key Findings |
| Human Glioma Cells | Inhibition | Imipramine exerts its effects by inhibiting PI3K/Akt/mTOR signaling. nih.gov |
| Neuro-2A Cells | Enhancement of PI3K/Akt | Imipramine increased the level of phospho-Ser-473 Akt. nih.gov |
ERK1/2 Phosphorylation
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a vital role in neuroplasticity. Studies have shown that both acute and chronic treatment with imipramine can lead to an elevation in the total protein levels of ERK1 and ERK2. nih.gov However, significant effects on the phosphorylated, active form of these kinases (pERK1/2) have been more specifically observed with pERK1. nih.gov
In some cancer cell lines, imipramine has been shown to suppress the EGFR/ERK/NF-κB signaling pathway, which contributes to its anti-tumor effects. nih.gov In contrast, studies on metastatic castration-resistant prostate cancer cells indicated that imipramine treatment led to an upregulation of phospho-ERK1/2 protein expression levels. mdpi.com These seemingly contradictory findings highlight the context-dependent nature of imipramine's effects on ERK1/2 signaling.
NF-κB Signaling Modulation
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Imipramine has been shown to modulate NF-κB signaling, often leading to its suppression. This has been observed in various cancer cell models where imipramine inhibited tumor progression by suppressing the EGFR/PKC-δ/NF-κB pathway. researchgate.netfrontiersin.orgnih.gov
In non-small cell lung cancer cells, imipramine effectively inhibited PKCδ and NF-κB activation, leading to reduced cell migration and invasion. frontiersin.org The downstream targets of NF-κB, such as MMP9, MCL-1, and XIAP, were also reduced by imipramine treatment. frontiersin.org Similarly, in glioblastoma and bladder cancer cells, imipramine's anti-tumor effects were linked to the inhibition of the ERK/NF-κB and EGFR/ERK/NF-κB pathways, respectively. nih.govnih.gov
Furthermore, in a model of repeated social defeat stress, imipramine treatment was found to protect against the production of pro-inflammatory molecules in microglia, which is associated with the downregulation of neuroinflammation and may involve the modulation of NF-κB signaling. nih.gov
Acid Sphingomyelinase (ASMase) Inhibition and Ceramide Pathways
Imipramine is a known functional inhibitor of acid sphingomyelinase (ASMase). researchgate.net This enzyme is responsible for the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine. mdpi.com Under pathological conditions, excessive ASMase activation can lead to an overproduction of ceramide, a lipid molecule that can trigger apoptosis, inflammation, and oxidative stress. mdpi.commdpi.com
By inhibiting ASMase, imipramine reduces the formation of ceramide. mdpi.commdpi.comnih.govresearchgate.net This has been demonstrated to be a neuroprotective mechanism in various models of neuronal injury, including hypoglycemia and traumatic brain injury. mdpi.commdpi.com In macrophages, imipramine's inhibition of ASMase leads to a decrease in ceramide production, which in turn attenuates pro-inflammatory and pro-osteoclastogenic gene expression. nih.gov
Table 2: Impact of Imipramine on ASMase and Ceramide
| Condition/Model | Effect of Imipramine | Outcome |
| Hypoglycemia-induced neuronal death | Inhibits ASMase activation and reduces ceramide production. mdpi.com | Prevents neuronal death and improves cognitive function. mdpi.com |
| Traumatic Brain Injury | Reduces ASMase activation and ceramide formation. mdpi.com | Decreases dendritic loss, oxidative stress, and neuronal death. mdpi.com |
| Macrophages (in vitro) | Inhibits ASMase, leading to increased sphingomyelin and reduced ceramide. nih.gov | Attenuates pro-inflammatory and pro-osteoclastogenic gene expression. nih.gov |
Histone Acetylation and Gene Transcription
Epigenetic modifications, such as histone acetylation, play a significant role in regulating gene expression and are implicated in the pathophysiology of depression and the action of antidepressants. Histone acetylation generally leads to a more relaxed chromatin structure, making DNA more accessible for transcription.
Chronic imipramine treatment has been shown to reverse stress-induced changes in histone acetylation in the hippocampus. Specifically, it can reverse a persistent decrease in histone H3 acetylation (H3K14Ac) that is associated with maladaptive responses to stress. nih.gov In the context of specific genes, chronic imipramine treatment has been found to induce an increase in acetylated H3 on the promoters of the bdnf gene, which correlates with the reversal of stress-induced decreases in its expression. nih.gov
Furthermore, studies using chromatin immunoprecipitation have revealed that chronic imipramine treatment can reverse many of the stress-induced changes in gene expression in the nucleus accumbens, a key brain reward region. reed.edunih.gov
Effects on Cellular Apoptosis and Survival Pathways
Imipramine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is often achieved through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
In non-small cell lung cancer, osteosarcoma, and bladder cancer cells, imipramine treatment led to an increase in the levels of cleaved caspases-3, -8, and -9, which are key executioner and initiator caspases in the apoptotic cascade. nih.govresearchgate.net It also upregulated the expression of pro-apoptotic proteins like Fas, Fas-L, BAX, and BAK, while downregulating anti-apoptotic proteins such as BCL-2, MCL-1, and XIAP. nih.govresearchgate.net
Conversely, in the context of neuronal injury, imipramine's inhibition of ASMase and subsequent reduction in ceramide levels can prevent apoptosis. By reducing ceramide-induced activation of cleaved caspase-3, imipramine can inhibit neuronal apoptosis following events like hypoglycemia. mdpi.com
Oxidative Stress and Antioxidant Enzyme Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in the pathophysiology of depression and other neurological disorders. nih.gov Imipramine has demonstrated antioxidant properties and can influence the activity of key antioxidant enzymes.
Studies in rats have shown that both acute and chronic administration of imipramine can reduce lipid and protein oxidation in the prefrontal cortex and hippocampus. nih.gov Furthermore, imipramine treatment has been found to increase the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT) in these brain regions. nih.gov
However, the effects of imipramine on oxidative stress can be complex. In a study on rats subjected to chronic mild stress, imipramine administration did not prevent the stress-induced increase in ROS and malondialdehyde (a marker of lipid peroxidation) in the liver. nih.govresearchgate.net In a subgroup of animals that did not respond to imipramine, there was even an increase in lipid peroxidation and a decrease in the activity of glutathione (B108866) peroxidase (GPx) and catalase. nih.govresearchgate.net
In vitro assays have also demonstrated the antioxidant capacity of imipramine, showing its ability to reduce ferric, molybdenum, and cupric ions. researchgate.net
Preclinical Research Paradigms and Animal Models for Imipramine Hydrobromide Studies
Neurobiological and Behavioral Assessment in Animal Models
The assessment of imipramine's effects in animal models involves a combination of behavioral tests and neurobiological analyses.
Behavioral assessments are crucial for determining the efficacy of imipramine (B1671792) in reversing depressive-like symptoms. These include:
Open Field Test: To assess locomotor activity and exploratory behavior. researchgate.net
Forced Swimming Test and Tail Suspension Test: To measure behavioral despair. mdpi.comnih.govnih.gov
Social Interaction Test: To evaluate social behavior and anxiety. researchgate.net
Elevated Plus Maze: To assess anxiety-like behaviors. researchgate.net
Sucrose (B13894) Preference Test: To measure anhedonia, a core symptom of depression. nih.gov
Neurobiological assessments aim to uncover the mechanisms of action of imipramine. These can include:
Measurement of Neurotransmitter Levels: Although not the primary focus of recent studies, imipramine's classical mechanism involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.gov
Gene and Protein Expression Analysis: Techniques like RT-PCR and Western blotting are used to measure the expression of molecules like CRTC1 and BDNF in specific brain regions such as the prefrontal cortex and hippocampus. nih.govnih.govnih.govnih.gov
Immunohistochemistry: To visualize the localization and changes in proteins like phosphorylated ERK1/2 (pERK1/2) in the brain. nih.govnih.gov
Oxidative Stress Parameters: Measurement of markers of oxidative damage and antioxidant enzyme activity in brain tissue. nih.gov
The following table provides a summary of the neurobiological and behavioral assessments used in imipramine research:
| Assessment Type | Specific Test/Analysis | Parameter Measured | Relevance to Imipramine Research |
|---|---|---|---|
| Behavioral | Open Field Test | Locomotor activity, exploration. researchgate.net | Assesses general activity and potential psychomotor effects. |
| Forced Swimming Test / Tail Suspension Test | Immobility time. mdpi.comnih.govnih.gov | Primary screening for antidepressant-like effects. | |
| Social Interaction Test | Time spent in social interaction. researchgate.net | Evaluates effects on social withdrawal. | |
| Elevated Plus Maze | Time spent in open arms. researchgate.net | Measures anxiety-like behavior. | |
| Sucrose Preference Test | Consumption of sucrose solution. nih.gov | Assesses anhedonia. | |
| Neurobiological | Gene/Protein Expression (RT-PCR, Western Blot) | Levels of CRTC1, BDNF mRNA, etc. nih.govnih.govnih.govnih.gov | Identifies molecular pathways involved in imipramine's action. |
| Immunohistochemistry | Localization of proteins like pERK1/2. nih.govnih.gov | Visualizes cellular changes in response to imipramine. | |
| Oxidative Stress Markers | Levels of oxidative damage and antioxidant enzymes. nih.gov | Investigates the role of oxidative stress in the drug's effects. |
Locomotor Activity and Exploratory Behavior
The influence of imipramine on locomotor activity and exploratory behavior in animal models presents a complex picture, with effects varying based on the chronicity of administration, the specific behavioral paradigm, and the animal's social and environmental conditions.
Chronic administration of imipramine has been shown to reduce general motor activity. In studies involving rats, long-term treatment decreased behaviors such as rearing and ambulation nih.gov. Similarly, both acute and chronic imipramine administration were found to decrease locomotor activity in rats tested in a square arena nih.gov. This sedative action on motor activity, however, does not necessarily translate to a reduction in curiosity or exploration of novel environments nih.gov. Despite its motor-suppressant effects, chronic imipramine did not alter the active choices of a novel environment made by rats nih.gov.
In contrast, some studies report hyper-locomotive activity in both unstressed and stressed rats following repeated administration of imipramine when tested in an activity box or open field researchgate.net. The social context of the animals appears to be a significant variable. For instance, in studies with socially ranked mice, dominant subjects typically show increased exploratory activity, while subordinate animals exhibit low activity researchgate.net. The administration of imipramine hydrochloride to subordinate mice was found to alter their locomotor activity and social grooming behaviors researchgate.net.
Further research highlights that chronic exposure to imipramine can lead to increased thigmotaxis (the tendency to remain close to walls) in female rats, indicating a decrease in exploratory behavior unimi.it. The interpretation of these varied findings suggests that imipramine's primary effect may be a reduction in behavioral activation, potentially stemming from decreased motivation rather than a direct impact on exploratory drive itself plos.org.
Table 1: Effects of Imipramine on Locomotor and Exploratory Behaviors in Rodents
| Behavioral Parameter | Animal Model | Imipramine Administration | Observed Effect | Source |
|---|---|---|---|---|
| Rearing & Ambulation | Rats | Chronic | Decreased | nih.gov |
| Novelty Choices | Rats | Chronic | No significant effect | nih.gov |
| Locomotor Activity | Rats | Acute & Chronic | Decreased | nih.gov |
| Thigmotaxis | Female Rats | Chronic | Increased | unimi.it |
| Exploratory Behavior | Female Rats | Chronic | Decreased | unimi.it |
| Locomotor Activity | Subordinate Mice | Acute | Altered | researchgate.net |
| Spontaneous Motor Activity | Mice | Acute | No significant effect | thieme-connect.com |
Cognitive Function Assessment in Rodent Models
Imipramine hydrobromide has been evaluated in various rodent models to assess its impact on cognitive functions, particularly learning and memory. These assessments often utilize tasks like the Morris Water Maze (MWM) for visuospatial learning and the Novel Object Recognition Task (NORT) for recognition memory dntb.gov.uadntb.gov.ua.
In models of traumatic brain injury (TBI), chronic imipramine treatment has shown significant benefits for cognitive recovery. Mice subjected to a controlled cortical impact (CCI) and subsequently treated with imipramine demonstrated significantly improved performance in the NOR test compared to saline-treated controls nih.govnih.gov. This cognitive enhancement was observed without a corresponding improvement in motor function recovery, suggesting a specific effect on cognitive domains nih.govnih.gov.
Similarly, in rodent models mimicking Alzheimer's disease (AD), imipramine has shown promise in mitigating cognitive deficits. In mice injected with the Aβ 25-35 peptide, which induces memory impairments, repeated imipramine injections prevented deficits in both long-term spatial memory (assessed by the water-maze) and short-term memory (assessed by the Y-maze) researchgate.net. The treatment restored learning and memory performances to levels comparable with control animals researchgate.net. Another study using a streptozotocin (B1681764) (STZ)-induced memory impairment model in rats, which also simulates aspects of AD, found that imipramine effectively improved cognitive deficits as measured by the MWM and passive avoidance tests nih.gov.
However, the effects of imipramine on cognition can be complex. Chronic exposure in female serotonin transporter knockout (SERT KO) rats, an animal model with relevance to bipolar disorder, was found to reduce problem-solving capacity unimi.itnih.gov. This suggests that the genetic background of the animal model and the specific cognitive functions being assessed are critical determinants of the observed outcomes.
Table 2: Imipramine's Impact on Cognitive Performance in Rodent Models
| Animal Model | Cognitive Test | Observed Effect of Imipramine | Source |
|---|---|---|---|
| Traumatic Brain Injury (Mouse) | Novel Object Recognition (NOR) | Significant improvement in cognitive function | nih.govnih.gov |
| Aβ 25-35 Peptide Injection (Mouse) | Morris Water Maze, Y-Maze | Prevented memory deficits; restored learning and memory | researchgate.net |
| Streptozotocin-Induced Memory Impairment (Rat) | Morris Water Maze, Passive Avoidance | Improved cognitive functions | nih.gov |
| Serotonin Transporter Knockout (Female Rat) | Puzzle Box Test | Reduced problem-solving abilities | unimi.itnih.gov |
Neurochemical Profiling in Brain Regions
Preclinical studies have investigated the neurochemical effects of this compound, revealing significant alterations in key neurotransmitter and neurotrophic systems within specific brain regions, particularly the hippocampus and prefrontal cortex.
A primary mechanism of imipramine is the blockage of norepinephrine and serotonin reuptake in the synaptic cleft researchgate.netnih.gov. This action increases the availability of these monoamines, which is central to its therapeutic effects. The metabolism of imipramine is also a crucial factor, as it is converted to active metabolites like desipramine (B1205290) nih.gov. The ratio of these metabolites can vary and is influenced by factors such as the saturation of hydroxylation pathways, leading to dose-dependent kinetics nih.gov.
Beyond monoamines, imipramine significantly impacts neurotrophic factor systems. In a rat model of Alzheimer's disease, imipramine treatment was associated with an increase in the mRNA and protein levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) in the hippocampus nih.gov. This was accompanied by a decrease in pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α nih.gov.
The BDNF pathway, in particular, has been a focus of research. In female serotonin transporter knockout (SERT KO) rats, chronic imipramine treatment led to an activation of the BDNF-TrkB-Akt signaling pathway specifically in the infralimbic cortex, but not the prelimbic cortex unimi.itnih.gov. This region-specific activation may underlie some of the behavioral changes observed in these animals nih.gov. Studies in mice have also shown that imipramine can influence gene expression related to neurodevelopment, such as an increase in Down Syndrome Cell Adhesion Molecule (DSCAM) gene expression in the prefrontal cortex ur.edu.pl.
Histological and Morphological Analyses of Brain Structures
Histological and morphological studies in animal models have provided crucial insights into the structural changes in the brain induced by this compound, particularly concerning neurogenesis and gliogenesis.
A significant finding is imipramine's ability to promote neuronal survival and neurogenesis in the hippocampus, a brain region critical for learning and memory. In a mouse model of traumatic brain injury (TBI), histological analysis revealed that imipramine treatment led to an increased preservation of proliferating cells (Ki-67- and BrdU-positive) in the hippocampal dentate gyrus (DG) nih.govnih.gov. Immunofluorescence labeling confirmed that many of these newly generated cells differentiated into neurons in the DG nih.govnih.gov. Similarly, in a rat model of pilocarpine-induced seizures, prolonged imipramine treatment significantly increased the number of surviving neurons (NeuN-positive) in the CA1, CA3, and DG regions of the hippocampus mdpi.com. The neuroprotective effects of imipramine have also been observed in models of Parkinson's disease, where it mitigated the loss of dopaminergic neurons in the substantia nigra researchgate.net, and in TBI models where it reduced the number of degenerating neurons mdpi.com.
Beyond neurogenesis, imipramine also influences glial cells. Studies have shown that imipramine can act as a pro-astrogliogenic factor, increasing the number of newborn astrocytes in the hippocampal DG of rats exposed to chronic stress nih.gov. In vitro studies have demonstrated that imipramine can induce human mature astrocytes to differentiate into cells exhibiting a neuronal phenotype, characterized by morphological changes and an increase in neuronal markers like neurofilament and neuron-specific enolase (NSE) nih.gov.
However, not all studies have found significant morphological changes. One early study involving chronic imipramine administration to rats for 3 to 6 months found no pathological changes of intravital origin at the light microscopic level. Electron microscopy of pyramidal cells and Purkinje cells also revealed no significant alterations, apart from a possible slight induction of lysosomes nih.gov.
Table 3: Summary of Histological and Morphological Findings with Imipramine
| Brain Region | Animal Model | Key Finding | Source |
|---|---|---|---|
| Hippocampal Dentate Gyrus | Traumatic Brain Injury (Mouse) | Increased proliferation and preservation of new neurons | nih.govnih.gov |
| Hippocampus (CA1, CA3, DG) | Pilocarpine-Induced Seizure (Rat) | Increased survival of mature neurons | mdpi.com |
| Hippocampal Dentate Gyrus | Chronic Stress (Rat) | Increased number of newborn astrocytes (astrogliogenesis) | nih.gov |
| Substantia Nigra | Parkinson's Disease Model (Rat) | Ameliorated loss of dopaminergic neurons | researchgate.net |
| Human Astrocyte Culture | In vitro | Induced differentiation into cells with a neuronal phenotype | nih.gov |
| Whole Brain | Healthy Rat (Chronic High Dose) | No significant pathological or ultrastructural changes | nih.gov |
Developmental Neurobiology Studies in Animal Models
The study of prenatal exposure to antidepressants, including tricyclic compounds like imipramine, is a critical area of developmental neurobiology. While much of the literature focuses on human observational studies, these findings underscore the importance of and guide research using animal models to understand the underlying mechanisms. Both maternal depression and antidepressant treatment during pregnancy are considered interrelated exposures that can impact fetal brain development and have longer-term consequences for neurodevelopment womensmentalhealth.orgnih.gov.
Animal models are indispensable for dissecting the specific effects of drug exposure from the confounding influence of maternal stress or illness. Research in this area aims to clarify how prenatal exposure might alter neurodevelopmental trajectories. Human neuroimaging studies have identified associations between prenatal antidepressant exposure and alterations in brain structure, such as changes in white matter microstructure, in offspring womensmentalhealth.orgnih.govwomensmentalhealth.org. These clinical findings highlight the need for animal models to explore the cellular and molecular underpinnings of such changes.
The body of literature suggests that prenatal antidepressant exposure is associated with some cognitive neurodevelopmental deficits in humans, although these effects are often reduced or eliminated after adjusting for maternal depression nih.gov. This complexity makes controlled studies in animal models essential for determining causality. Animal research can investigate specific impacts on neurogenesis, synaptic pruning, and the formation of neural circuits during critical developmental windows, providing a biological basis for the behavioral and cognitive outcomes observed later in life.
In Vitro Investigations of Imipramine Hydrobromide S Biological Activity
Cellular Proliferation Studies
Leukocyte Proliferation Assays
In vitro studies on human leukocytes have demonstrated that the impact of imipramine (B1671792) on cellular proliferation is dependent on both the concentration of the compound and the duration of exposure. When leukocyte cultures from healthy individuals were treated with varying doses of imipramine hydrochloride, a clear trend emerged: higher concentrations and longer exposure times resulted in a lower mitotic index, indicating reduced cell proliferation nih.govnih.gov. However, at concentrations that correspond to therapeutic plasma levels observed in patients, imipramine showed no significant effect on the mitotic index, regardless of how long the cells were exposed nih.govnih.gov. This suggests that at clinically relevant concentrations, imipramine does not inhibit the proliferation of healthy leukocytes.
Table 1: Effect of Imipramine Hydrochloride on Leukocyte Mitotic Index
| Imipramine Concentration | Duration of Exposure | Effect on Mitotic Index |
| High | Long | Decreased |
| Therapeutic | Various | No significant effect |
Cancer Cell Line Proliferation (e.g., Glioma, Prostate Cancer, Colorectal Cancer, Leukemia)
Imipramine hydrobromide has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. In studies involving glioma cells, imipramine significantly retarded the proliferation of both immortalized and primary glioma cell lines, while showing minimal effect on normal human astrocytes at the tested concentrations researchgate.net. The half-maximal inhibitory concentration (IC50) varied among different glioma cell lines, indicating differing sensitivities to the compound.
For prostate cancer, particularly in the metastatic castration-resistant PC-3 cell line, imipramine attenuated cell proliferation in both a dose- and time-dependent manner. At a concentration of 100 μM, imipramine did not induce significant cell death after 72 hours, but it did reduce cell proliferation researchgate.netfrontiersin.orgashpublications.org.
In the context of colorectal cancer, imipramine has demonstrated anti-proliferative effects. Studies have shown that it can inhibit the migration and invasion of colorectal cancer cells, and this is linked to its ability to interfere with the actin-bundling protein Fascin1 researchgate.netuthscsa.edunih.gov.
Recent research on leukemia, specifically the acute promyelocytic leukemia (APL) cell line NB4, has shown that imipramine decreases cell viability and metabolic activity in a dose- and time-dependent fashion. This anti-proliferative effect is associated with an arrest of the cell cycle in the G2/M phase researchgate.net. A derivative, imipramine blue, has also shown potent and selective cytotoxic effects against FLT3/ITD positive acute myeloid leukemia (AML) cells nih.gov.
Table 2: Anti-proliferative Effects of Imipramine on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings |
| Glioma | U251, GBM primary cells, etc. | Dose-dependent inhibition of cell viability. IC50 values varied, with some cell lines showing high sensitivity. researchgate.net |
| Prostate Cancer | PC-3, DU145 | Attenuated cell proliferation in a dose- and time-dependent manner. researchgate.netashpublications.org |
| Colorectal Cancer | HCT-116, SW-480, DLD-1 | Remarkable inhibition of migration, linked to anti-proliferative activity. uthscsa.edu |
| Leukemia | NB4 (APL) | Dose- and time-dependent decrease in metabolic activity and viability; induced G2/M cell cycle arrest. researchgate.net |
Cell Migration and Invasion Assays
This compound has demonstrated significant inhibitory effects on the migration and invasion of cancer cells in vitro. In studies using the metastatic prostate cancer cell line PC-3, imipramine significantly inhibited both cell migration, as determined by wound healing assays, and cell invasion through Matrigel-coated Transwells in a dose-dependent manner. At concentrations of 50 µM and 100 µM, imipramine suppressed PC-3 cell invasion by 79.8% and 92.5%, respectively researchgate.net.
Similarly, the invasive capabilities of glioma cells (U251 and GBM primary cells) were markedly inhibited by imipramine treatment. A 20 μM concentration of imipramine was sufficient to reduce cell invasion to approximately 30% of that observed in untreated cells researchgate.net.
The anti-invasive properties of imipramine have also been observed in colorectal cancer cells. In a 3D organotypic model using human benign leiomyoma tissue, imipramine inhibited both the depth and the area of invasion of HCT-116 colorectal cancer cells. This effect is attributed to its role as a Fascin1 inhibitor, which is crucial for the formation of invasive cellular structures researchgate.netuthscsa.edunih.gov.
Table 3: Inhibitory Effects of Imipramine on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Assay Type | Key Findings |
| Prostate Cancer | PC-3 | Wound Healing & Matrigel Invasion | Dose-dependent inhibition of migration and invasion. researchgate.net Up to 92.5% invasion suppression at 100 µM. researchgate.net |
| Glioma | U251, GBM | Invasion Assay | Significant inhibition of invasive ability; invasion reduced to ~30% with 20 µM imipramine. researchgate.net |
| Colorectal Cancer | HCT-116 | 3D Organotypic Invasion | Inhibited both the depth and area of invasion. uthscsa.edu |
Primary Cell Culture Studies
Glial Cell Cultures (Microglia, Astrocytes)
In primary rat mixed glial cell cultures, which contain both microglia and astrocytes, imipramine has been shown to regulate proteins involved in oxidative stress and immunity. The compound influenced proteins engaged in phagocytosis and cell migration and led to widespread cytoskeleton and membrane rearrangement. These changes suggest that imipramine encourages glial cells, particularly microglia, to adopt a more quiescent and less metabolically active state. Studies on LPS-stimulated microglial cells have shown that imipramine can prevent the morphological changes associated with activation and, in unstimulated cultures, can cause microglia to transform into cells with a neuron-like morphology. It also blunts the inflammatory activation of microglia.
In primary astrocyte cultures, imipramine has been observed to induce significant morphological and functional changes. Treatment of human mature astrocytes with imipramine caused them to shift from a large, flat morphology to a state with a round-shaped cell body and long, thin processes, characteristic of a neuronal phenotype. This morphological change was accompanied by an increase in the expression of neuronal markers such as neurofilament and neuron-specific enolase, while the expression of the astrocyte marker glial fibrillary acidic protein (GFAP) was not significantly altered. Furthermore, imipramine has been shown to increase the number of newborn astrocytes in hippocampal primary cultures nih.gov.
Neuronal Cell Cultures
The influence of imipramine on neuronal cells has been investigated, often in the context of its interaction with glial cells. A key finding is the ability of imipramine to induce the differentiation of human mature astrocytes into cells exhibiting a neuronal phenotype in vitro. This suggests a potential role for imipramine in promoting neurogenesis by acting on the surrounding glial cell population. Studies have demonstrated that this differentiation is marked by an upregulation of neuronal markers. While direct long-term studies on pure neuronal cultures are less common in the context of imipramine's basic biological activity, the existing evidence from mixed cultures points towards a neuro-supportive and potentially neuro-regenerative role mediated through its effects on astrocytes.
Table 4: Effects of Imipramine on Primary Glial and Neuronal Phenotypes
| Cell Type | Culture Type | Observed Effects |
| Microglia | Mixed Glial Culture | Transition to a more quiescent, less metabolically demanding phenotype. Transformation into neuron-like morphology in unstimulated cultures. |
| Astrocytes | Primary Astrocyte Culture | Induced differentiation into cells with a neuronal phenotype. Increased expression of neuronal markers (neurofilament, NSE). Increased generation of new astrocytes. nih.gov |
| Neurons | (Inferred from Astrocyte Studies) | Potential for enhanced neurogenesis through astrocyte differentiation. |
Sperm Motility and Viability Research
In vitro research has demonstrated that imipramine has a significant inhibitory effect on the function of human spermatozoa. Studies focusing on sperm motility have shown that imipramine hydrochloride is a potent inhibitor nih.gov. The mechanism of this inhibitory action is thought to be related to the drug's high lipid solubility, which allows it to be adsorbed to the lipoprotein structure of the sperm membrane. This interaction may stabilize the cellular membrane or alter the function of membrane-bound enzymes critical for motility tandfonline.com.
A key parameter used to quantify this effect is the EC50, the concentration of a drug that causes a 50% reduction in a measured response. In studies using a transmembrane migration method to assess sperm movement, imipramine was found to potently immobilize sperm tandfonline.com. These findings highlight the direct impact of the compound on the functional capacity of sperm in a laboratory setting.
| Compound | Assay Method | Parameter | Value | Reference |
|---|---|---|---|---|
| Imipramine | Transmembrane Migration | EC50 | 160 µM | tandfonline.com |
While much of the research focuses on motility, investigations into sperm viability following exposure to related compounds have also been conducted. For instance, in vitro studies with desmethylimipramine, the primary active metabolite of imipramine, also demonstrated a dose-dependent inhibition of sperm motility nih.govovid.com. The consistent inhibitory effects observed across these studies underscore the compound's direct action on sperm function outside of a biological system.
Molecular Binding and Functional Assays with Receptors and Transporters
Imipramine's biological activity has been extensively characterized through in vitro molecular binding and functional assays, which reveal its interactions with various neurotransmitter transporters and receptors. These studies are crucial for understanding its mechanism of action at the molecular level.
Imipramine is primarily recognized as an inhibitor of monoamine transporters, with a particular potency for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) apexbt.comdrugbank.com. Radioligand binding assays have successfully quantified the affinity of imipramine for these transporters. The dissociation constant (Kd), an inverse measure of binding affinity, shows that imipramine binds with very high affinity to SERT and with a lower, yet still high, affinity to NET apexbt.com. There is a significant correlation between the potency of drugs to inhibit high-affinity [3H]imipramine binding and their ability to inhibit serotonin uptake nih.gov.
Beyond its primary targets, imipramine also demonstrates significant binding affinity for several other neuroreceptors, which contributes to its broad pharmacological profile apexbt.comdrugbank.com. It acts as an antagonist at histamine (B1213489) H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors apexbt.comdrugbank.com. Its affinity for these receptors is comparable to its affinity for the norepinephrine transporter apexbt.com. Functional assays have confirmed these interactions; for instance, imipramine has been shown to inhibit the release of acetylcholine from parasympathetic nerve terminals, a functional consequence of its antimuscarinic activity. In comparative studies, its potency at muscarinic receptors was found to be approximately ten times less than that of amitriptyline (B1667244) nih.gov.
| Target | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | Kd | 1.4 | apexbt.com |
| Norepinephrine Transporter (NET) | Kd | 37 | apexbt.com |
| α1-Adrenergic Receptor | Kd | 32 | apexbt.com |
| Histamine H1 Receptor | Kd | 37 | apexbt.com |
| Muscarinic Acetylcholine Receptor | Kd | 46 | apexbt.com |
The binding of [3H]imipramine itself has been used as a tool to study the serotonin transport system. These studies have demonstrated high-affinity binding sites for imipramine in various tissues, including brain and platelet membranes, which are closely associated with the serotonin uptake site nih.govnih.govnih.gov.
Advanced Analytical and Synthetic Methodologies for Imipramine Hydrobromide
Synthetic Pathways and Chemical Precursors
The synthesis of imipramine (B1671792), and subsequently its hydrobromide salt, is a multi-step process that has been refined over the years to improve efficiency and purity. The core of this process involves the construction of the characteristic tricyclic dibenzazepine (B1670418) ring system and the subsequent attachment of the dimethylaminopropyl side chain.
A primary route to imipramine synthesis involves the alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl (B195756). chemicalbook.comsemanticscholar.org This key intermediate is synthesized through a process that includes reduction and cyclization reactions. google.com One established method starts with the conversion of p-nitrotoluene to 2,2'-dinitro-1,2-diphenylethane. ijper.org
The synthesis of iminodibenzyl can be achieved through a two-step process involving a reduction reaction followed by a cyclization reaction. google.com The initial reduction of 2,2'-dinitrobibenzyl (B146402) yields 2,2'-diaminobibenzyl. google.com This intermediate is then subjected to a cyclization reaction, often catalyzed by polyphosphoric acid at elevated temperatures, to form the iminodibenzyl tricycle. semanticscholar.orggoogle.com Fine control over these reaction steps has been shown to significantly improve the yield of iminodibenzyl to between 88-92%. google.com
Once the iminodibenzyl core is formed, the synthesis proceeds with the attachment of the side chain. This is typically achieved through an N-alkylation reaction. The iminodibenzyl is treated with 3-chloro-N,N-dimethylpropylamine in the presence of a strong base, such as sodium amide, to yield imipramine. chemicalbook.comijnc.ir The resulting imipramine base can then be treated with hydrobromic acid to form imipramine hydrobromide.
A summary of key precursors and intermediates is presented in the table below.
| Compound Name | Role in Synthesis | Chemical Formula |
| p-Nitrotoluene | Starting Material | C7H7NO2 |
| 2,2'-Dinitro-1,2-diphenylethane | Intermediate | C14H12N2O4 |
| 2,2'-Diaminobibenzyl | Intermediate | C14H16N2 |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl) | Key Precursor | C14H13N |
| 3-Chloro-N,N-dimethylpropylamine | Reagent for side chain attachment | C5H12ClN |
| Imipramine | Final Base Product | C19H24N2 |
Reduction reactions are crucial in the synthesis of the iminodibenzyl precursor. The conversion of 2,2'-dinitro-1,2-diphenylethane to 2,2'-diamino-1,2-diphenylethane diphosphate (B83284) is a key reduction step, often carried out using a catalyst such as Raney Nickel. ijper.org
Research into the synthesis of imipramine and its analogues has explored various methods to optimize yield and selectivity. One approach involves the use of palladium-catalyzed amination/cyclisation reactions. nih.gov This methodology has been used to create a series of 3,7-difunctionalised symmetric and unsymmetrical analogues of imipramine. nih.gov For instance, the synthesis of 3,7-dimethyl-imipramine using this method resulted in a compound with inhibitory potency against the human serotonin (B10506) transporter (hSERT) at least as high as the parent imipramine, but with increased selectivity over the human norepinephrine (B1679862) transporter (hNET). nih.gov
Further optimization can be achieved by carefully controlling reaction conditions. For the synthesis of the iminodibenzyl precursor, it has been demonstrated that precise control over the reduction and cyclization reactions can lead to yields as high as 88-92%. google.com The choice of catalyst and solvent system also plays a significant role in maximizing the efficiency of these synthetic steps.
Spectroscopic Characterization Techniques in Research
Spectroscopic techniques are indispensable tools for the analysis of this compound, enabling its quantification and the study of its interactions with other molecules.
Spectrofluorimetry offers a highly sensitive method for the determination of this compound. A rapid and sensitive spectrofluorimetric method has been described for its determination in both pure form and in pharmaceutical preparations. ptfarm.plresearchgate.net This method relies on the measurement of the fluorescence excitation spectra of aqueous solutions of imipramine hydrochloride. ptfarm.pl A linear relationship between the fluorescence signal and the concentration of imipramine hydrochloride was observed in the range of 0.1-20 µg/ml, with relative standard deviations of less than 2%. ptfarm.plresearchgate.net
Another spectrofluorimetric approach involves the formation of a fluorescent ion-pair complex between imipramine and eosin (B541160) Y. semanticscholar.org This complex, when extracted into dichloroethane in a buffered solution of pH 4.8, exhibits a fluorescence emission at 558 nm after excitation at 319 nm. semanticscholar.org The stoichiometric ratio between imipramine and eosin Y in this complex was determined to be 2:1. semanticscholar.org
A different method utilizes the oxidation of imipramine with potassium dichromate in an acidic medium, with the resulting fluorescence measured at an excitation wavelength range of 350-360 nm and an emission wavelength range of 460-485 nm. ekb.eg This method was successful for determining imipramine hydrochloride in the concentration range of 0.1-3.0 µg/mL. ekb.eg
| Method | Principle | Excitation Wavelength (λex) | Emission Wavelength (λem) | Linearity Range |
| Direct Fluorimetry | Measurement of intrinsic fluorescence | Not specified for emission, based on excitation spectra | Not specified | 0.1-20 µg/ml ptfarm.plresearchgate.net |
| Ion-Pair with Eosin Y | Formation of a fluorescent complex | 319 nm semanticscholar.org | 558 nm semanticscholar.org | Not specified |
| Oxidation with K2Cr2O7 | Oxidation product fluorescence | 350-360 nm ekb.eg | 460-485 nm ekb.eg | 0.1-3.0 µg/mL ekb.eg |
UV-Visible spectroscopy is a versatile and widely used technique for the analysis of this compound. For quantitative analysis, a simple UV spectrophotometric method has been established where the absorbance of imipramine is measured at 255 nm. researchgate.net Beer's law was found to be obeyed over a concentration range of 0.98-7.85 mg %. researchgate.net
UV-Visible spectroscopy is also a powerful tool for studying the interaction of imipramine with other molecules through the formation of charge-transfer complexes. The interaction between imipramine as an electron donor and p-chloranilic acid as a π-acceptor results in the formation of a charge-transfer complex with a maximum absorption band at 526 nm. researchgate.net This complex was found to have a 1:1 stoichiometry. researchgate.net Another study investigated the formation of charge-transfer complexes with p-benzoquinones, such as p-chloranilic acid (pCA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which also absorb in the visible region. nih.gov
Furthermore, UV-Visible spectroscopy has been employed to study the interaction of imipramine hydrochloride with the non-ionic surfactant Triton X-100. researchgate.net These studies are important for understanding the solubilization and potential drug delivery mechanisms of imipramine. The interaction of imipramine with citrate-stabilized silver nanoparticles has also been investigated using UV-Vis spectroscopy, where a red shift in the surface plasmon resonance band was observed upon interaction. ijnnonline.net
| Application | Method | Wavelength (λmax) | Key Findings |
| Quantitative Analysis | Direct UV Spectrophotometry | 255 nm researchgate.net | Linearity in the range of 0.98-7.85 mg % researchgate.net |
| Interaction Study | Charge-Transfer Complex with p-Chloranilic Acid | 526 nm researchgate.net | 1:1 stoichiometric complex formation researchgate.net |
| Interaction Study | Interaction with Triton X-100 | Not specified | Provides information on solubilization and molecular interactions researchgate.net |
| Interaction Study | Interaction with Silver Nanoparticles | Red shift from 400 nm ijnnonline.net | Indicates aggregation of nanoparticles induced by imipramine ijnnonline.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of imipramine and for studying its molecular interactions. In ¹H NMR spectroscopy, the chemical shifts of the protons provide detailed information about the molecule's electronic environment. For instance, ¹H NMR spectra of imipramine have been recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz hmdb.ca.
Studies have also utilized ¹H NMR to investigate the interactions between imipramine hydrochloride and other molecules, such as the nonionic surfactant Triton X-100, in aqueous solutions. These investigations help in understanding the mechanism of interaction, which is crucial for drug delivery systems nih.gov. Changes in the chemical shifts of the protons of imipramine upon interaction with other molecules can provide insights into the specific sites of interaction and the nature of the intermolecular forces involved nih.govjsbms.jp. For example, the movement of NMR signals corresponding to the aminoalkyl unit to a higher magnetic field upon reaction with sodium hydroxide (B78521) indicates a change in the electronic state of the alkylamine unit jsbms.jp.
| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) |
|---|---|
| Aromatic Protons | 7.0 - 7.4 (multiplet) |
| Methylene Protons (-CH₂-) adjacent to N in ring | 3.83 |
| N-Methyl Protons (-N(CH₃)₂) | 3.23 |
| Methylene Protons (-CH₂-) of propyl chain | 2.62, 1.82 |
This table is generated based on data for a derivative of Imipramine and serves as an illustrative example of typical chemical shifts. jsbms.jp
Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the molecular structure and interactions of this compound by identifying its functional groups and observing changes in their vibrational frequencies upon interaction with other substances. The FT-IR spectrum of imipramine hydrochloride has been recorded using the potassium bromide (KBr) pellet method in the wavelength region of 4000 to 450 cm⁻¹ researchgate.net.
FT-IR studies have been employed to confirm the compatibility of imipramine hydrochloride with various polymers in the preparation of pharmaceutical formulations like transdermal patches researchgate.net. The absence of significant shifts in the characteristic peaks of imipramine hydrochloride when mixed with polymers indicates the lack of chemical interaction researchgate.net. Furthermore, FT-IR spectroscopy has been used to study the interactions between imipramine hydrochloride and surfactants like Triton X-100 in aqueous solutions, complementing findings from other analytical techniques like NMR nih.gov.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| N-H (amine salt) | Stretching | ~3318 |
| C-H (aromatic) | Stretching | ~2856 |
| C-H (aromatic) | Bending | ~1018 |
| C-O-C (ether-like linkage in some derivatives) | Stretching | ~1032 |
| This table is based on characteristic vibrational frequencies for functional groups present in similar molecules and serves as a representative example. rfppl.co.in |
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of imipramine. Various HPLC methods have been developed for its determination in pharmaceutical formulations and biological fluids nih.govnih.govresearchgate.net. A common approach is reversed-phase HPLC (RP-HPLC) coupled with UV detection nih.govnih.govijper.org.
One validated RP-HPLC method for imipramine hydrochloride and its intermediates uses an Inertsil ODS-3 C18 column with a gradient mobile phase consisting of 0.1% orthophosphoric acid (pH 3.2) and acetonitrile (B52724), with UV detection at 220 nm ijper.org. Another method for the simultaneous determination of imipramine hydrochloride and diazepam in tablets employs an isocratic mobile phase of methanol, water, and 0.1M sodium acetate (B1210297) on a Chromosil C18 column with UV detection at 243 nm nih.gov. For the analysis of imipramine in human plasma, a sensitive HPLC method with UV detection has been developed using a µ-Bondapak C18 column and a mobile phase of sodium hydrogen phosphate (B84403) solution and acetonitrile nih.govresearchgate.net. The retention time for imipramine in this method was 4.3 minutes nih.gov.
| Parameter | Method 1 (for Imipramine HCl & Intermediates) ijper.org | Method 2 (for Imipramine HCl & Diazepam) nih.gov | Method 3 (for Imipramine in Plasma) nih.govresearchgate.net |
| Column | Inertsil ODS-3 C18 | Chromosil C18 | µ-Bondapak C18 |
| Mobile Phase | Gradient: 0.1% OPA (pH 3.2) and Acetonitrile | Isocratic: Methanol:Water:0.1M Sodium Acetate (30:50:20 v/v/v) | Isocratic: 0.01 M Sodium Hydrogen Phosphate (pH 3.5):Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 220 nm | UV at 243 nm | UV |
| Retention Time | Not specified | 3.33 min | 4.3 min |
| Linearity Range | Not specified | 25-150 µg/ml | 3-40 ng/ml |
| Limit of Detection | Not specified | 0.03 µg/ml | Not specified |
| Limit of Quantitation | Not specified | 0.1 µg/ml | 3 ng/ml |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and sensitive method for the determination of imipramine, particularly in biological samples like blood serum nih.gov. HPTLC is an advanced form of TLC that provides better resolution and more accurate quantitative measurements researchgate.net. This technique allows for the quantitation of imipramine at levels as low as 5 ng/ml by scanning the developed plates with a chromatographic spectrophotometer in the UV absorption mode nih.gov. A key advantage of this method is that it does not require derivatization or color development to achieve high sensitivity and reproducibility nih.gov.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC/MS/MS) are highly sensitive and selective methods for the quantification of imipramine and its metabolites in biological matrices nih.govolemiss.edu. An ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometric (UHPLC–Q-TOF-MS) method has been developed for the rapid and sensitive quantification of imipramine and its active metabolite, desipramine (B1205290), in mouse serum nih.govnih.gov. This method involves a simple protein precipitation step followed by separation on an Acquity UPLC BEH C18 column nih.govnih.gov. The total analysis time, including sample preparation, is less than 20 minutes nih.govnih.gov.
| Parameter | UHPLC-Q-TOF-MS Method nih.govnih.gov |
| Sample Matrix | Mouse Serum |
| Sample Preparation | Protein precipitation with acetonitrile |
| Column | Acquity UPLC BEH C18 |
| Mobile Phase | Gradient elution with acetonitrile, 0.1% formic acid, and 20 mM ammonium (B1175870) formate |
| Limit of Quantification | 5.0 ng/mL |
| Linearity Range | 5.0–1,000.0 ng/mL |
| Intraday Precision (%RSD) | 2.2–3.6% |
| Interday Precision (%RSD) | 2.6–5.0% |
| Accuracy | 93.6–106.6% |
| Absolute Recovery | 96.0–97.6% |
Electrochemical Analysis
Electrochemical methods provide a promising alternative to chromatographic techniques for the determination of imipramine, offering advantages such as low cost, portability, and user-friendliness. A direct electroanalytical method for imipramine has been developed using a boron-doped diamond electrode researchgate.net. This method identified an irreversible and diffusion-controlled oxidation peak for imipramine at +0.75 V (vs. Ag/AgCl) in a Britton-Robinson buffer at pH 9 researchgate.net. Using differential pulse voltammetry, a linear relationship between peak current and concentration was established in the range of 1.5 to 19.4 µM, with a detection limit of 0.5 µM researchgate.net.
Another approach involves the use of a disposable sensor electrode made from an antimony telluride-graphite nanofiber composite on a screen-printed carbon electrode (SPCE) nih.gov. This sensor demonstrated high performance for imipramine detection with a wide linear range (0.01–51.8 μM), high sensitivity, and a very low limit of detection (4 ± 2 nM) using differential pulse voltammetry nih.gov. The sensor also showed high selectivity and tolerance to potential interfering compounds in biological samples like blood serum and urine nih.gov.
| Electrochemical Method | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Application |
| Direct Electroanalysis researchgate.net | Boron-Doped Diamond | Differential Pulse Voltammetry | 1.5–19.4 µM | 0.5 µM | Pharmaceutical Tablets |
| Disposable Sensor nih.gov | Antimony Telluride-Graphite Nanofiber/SPCE | Differential Pulse Voltammetry | 0.01–51.8 μM | 4 ± 2 nM | Blood Serum and Urine Samples |
Nanoparticle-Based Detection Systems
The development of advanced analytical methods for the detection and quantification of imipramine has led to the exploration of nanoparticle-based systems. These systems offer high sensitivity and selectivity, often enabling rapid and visual detection.
One notable approach involves the use of citrate-stabilized silver nanoparticles (Cit-AgNPs) as a colorimetric probe. ijnnonline.net This method is predicated on the aggregation of nanoparticles induced by the presence of imipramine, resulting in a distinct color change. ijnnonline.net The interaction between the positively charged antidepressant and the negatively charged citrate (B86180) on the nanoparticle surface is a key mechanism. ijnnonline.net In the presence of imipramine, the surface plasmon resonance band of the Cit-AgNPs, initially centered at 400 nm, experiences a red shift, with the solution's color changing from yellow to reddish-brown. ijnnonline.net This colorimetric response is linearly related to the concentration of imipramine, allowing for its quantification. ijnnonline.net Studies have demonstrated a detection limit of 0.40 µg/mL for imipramine within a calibration range of 2-10 µg/mL. ijnnonline.net This strategy has been successfully applied to detect the compound in pharmaceutical preparations as well as in spiked biological samples. ijnnonline.net
Another strategy employs magnetic nanoparticles for extraction and detection. Polycarbonate-coated Fe3O4 magnetic nanoparticles have been developed for the magnetic dispersive solid-phase extraction of imipramine and its primary metabolite, desipramine, from urine samples. nih.gov This method provides high extraction recovery and enrichment factors, with a limit of detection for imipramine reported at 2.5 μg/L. nih.gov
Investigation of Molecular Interactions in Solution Systems
The amphiphilic nature of the imipramine molecule, which contains a tricyclic hydrophobic ring system and a hydrophilic alkylamine side chain, allows it to exhibit surface-active properties and engage in molecular interactions in solution. nih.govnih.gov This behavior is crucial for understanding its formulation characteristics and interactions with other components in a system.
The interaction of imipramine with pharmaceutical excipients, particularly surfactants, has been a subject of detailed investigation. These interactions are significant as they can influence the formulation's stability and bioavailability. Surfactants can act as drug carriers, forming mixed micelles with imipramine that alter its physicochemical properties. nih.govnih.gov
Studies involving the non-ionic surfactant Triton X-100 (TX-100) have shown synergistic or attractive interactions when mixed with imipramine hydrochloride (IMP). nih.gov The formation of mixed micelles between IMP and TX-100 occurs at a lower critical micelle concentration (cmc) than that of pure imipramine, indicating a favorable interaction. nih.govnih.gov The primary forces driving this interaction are believed to be ion-dipole interactions between the headgroups of the two molecules and hydrophobic interactions between their nonpolar sections. nih.gov
Similarly, interactions with the cationic surfactant benzethonium (B1203444) chloride (BZCl) have been studied. nih.gov Given that both imipramine and BZCl are cationic, their interaction dynamics are complex. nih.gov It has been observed that in mixed systems, the more hydrophobic BZCl initiates micelle formation at a lower concentration, and imipramine monomers subsequently join these micelles. nih.gov This results in mixed micelles that are predominantly composed of BZCl. nih.gov The formation of these mixed systems significantly reduces the concentration of imipramine required for micellization. nih.gov
The table below summarizes the findings on the interaction between imipramine hydrochloride and various surfactants.
| Surfactant/Excipient | Observed Interaction | Key Findings |
| Triton X-100 (TX-100) | Synergistic/Attractive Interaction | Formation of mixed micelles with a lower cmc than pure imipramine; driven by ion-dipole and hydrophobic forces. nih.gov |
| Benzethonium Chloride (BZCl) | Attractive Interaction | BZCl, being more hydrophobic, forms micelles at lower concentrations, which imipramine then joins. nih.gov |
| Sodium Tosylate (NaT) | Attractive Interaction | Formation of mixed micelles between the drug and the hydrotrope. acs.org |
| Cetyltrimethylammonium Bromide (CTAB) | Attractive Interaction | Formation of mixed micelles and subsequent micellar growth, leading to larger aggregates. researchgate.net |
Like conventional surfactants, imipramine molecules self-associate in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (cmc). nih.gov However, due to its molecular structure, it typically forms micelles at a higher concentration compared to traditional surfactants. nih.gov The cmc of imipramine hydrochloride in an aqueous solution at 298.15 K has been reported to be 41.85 mmol kg⁻¹. nih.gov The process of micellization for imipramine systems is generally spontaneous, as indicated by negative Gibbs free energy of micellization (ΔG°mic) values. nih.govnih.gov
The presence of salts and other additives in the medium significantly influences the micellization behavior. In the presence of an electrolyte like sodium chloride (NaCl), the cmc of imipramine and its mixed systems with surfactants decreases. nih.govnih.gov This is attributed to the salt's counterions reducing the electrostatic repulsion between the charged head groups of the imipramine molecules, which promotes aggregation at lower concentrations. nih.govnih.gov The spontaneity of the micellization process is also increased in salt media. nih.gov
Conversely, in the presence of urea (B33335), the cmc of imipramine systems tends to increase. nih.govnih.govroyalsocietypublishing.org This effect suggests that urea decreases the attractive interactions between the components, making micelle formation less favorable and reducing the spontaneity of the process. nih.gov
The table below presents the critical micelle concentration (cmc) of imipramine hydrochloride in various media.
| System | Medium | Temperature (K) | **CMC (mmol kg⁻¹) ** |
| Imipramine Hydrochloride (IMP) | Aqueous | 298.15 | 41.85 nih.gov |
| IMP + Benzethonium Chloride (BZCl) | Aqueous | 298.15 | Varies with mole fraction |
| IMP + BZCl | 50 mmol kg⁻¹ NaCl | 298.15 | Lower than in aqueous solution nih.gov |
| IMP + BZCl | 300 mmol kg⁻¹ Urea | 298.15 | Higher than in aqueous solution nih.gov |
| IMP + Triton X-100 (TX-100) | Aqueous | 298 | Varies with mole fraction |
| IMP + TX-100 | 0.050 mol kg⁻¹ NaCl | 298 | Lower than in aqueous solution nih.gov |
| IMP + TX-100 | 0.250 mol kg⁻¹ Urea | 298 | Higher than in aqueous solution nih.gov |
Theoretical Constructs and Hypotheses in Imipramine Hydrobromide Research
Monoamine Hypothesis of Affective Disorders
The monoamine hypothesis has been a foundational concept in the biological understanding of depression. It posits that depressive disorders are caused by a functional deficiency of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), at critical synapses in the brain mdpi.comnih.gov. Tricyclic antidepressants, including imipramine (B1671792), were central to the development of this hypothesis. Their primary mechanism of action involves blocking the reuptake of these monoamines from the synaptic cleft, thereby increasing their availability to interact with postsynaptic receptors nih.govbritannica.com. The therapeutic effects of imipramine and other monoamine oxidase inhibitors, which also increase monoamine availability, were considered strong evidence supporting this theory nih.gov.
A significant challenge to the simple monoamine deficiency theory is the delayed therapeutic onset of antidepressants like imipramine wikipedia.org. While the pharmacological action of imipramine on monoamine reuptake occurs relatively quickly, the clinical antidepressant effects typically take several weeks to manifest wikipedia.org. This temporal discrepancy suggests that the immediate increase in synaptic monoamines is not the sole mechanism of therapeutic action. Instead, it is thought that this initial neurochemical change triggers a cascade of downstream adaptive processes. These may include alterations in receptor sensitivity, gene expression, and the functioning of intracellular signaling pathways, which ultimately lead to the therapeutic response. This has led to a re-evaluation of the monoamine hypothesis, suggesting it is an incomplete explanation for the pathophysiology of depression and the mechanism of antidepressant action wikipedia.org.
Neurotrophic Hypothesis of Depression
The neurotrophic hypothesis of depression proposes that a deficiency in neurotrophic support, particularly of brain-derived neurotrophic factor (BDNF), contributes to the pathophysiology of depression wikipedia.orgnih.gov. Stress and depression are associated with decreased levels of BDNF in brain regions like the hippocampus and prefrontal cortex, leading to neuronal atrophy and a reduction in glial cells nih.gov. Antidepressant treatments are thought to work by reversing this deficit in neurotrophic factors, thereby counteracting the effects of stress and depression on neuronal structure and function nih.gov.
A key component of the neurotrophic hypothesis is the role of adult hippocampal neurogenesis in the therapeutic effects of antidepressants nih.gov. Studies have demonstrated that various antidepressant treatments, including those with imipramine, can increase the proliferation and survival of new neurons in the hippocampus. This process of neurogenesis is believed to be crucial for overcoming the behavioral deficits observed in animal models of depression. The molecular mechanisms underlying this effect are still being investigated, but they are thought to involve the modulation of neurotrophic factor signaling pathways nih.gov. For instance, imipramine has been shown to protect against the negative effects of chronic stress on hippocampal reelin expression and the maturation of new neurons researchgate.net.
Glial Cell Hypothesis of Neuropsychiatric Disorders
Emerging evidence suggests that glial cells, including astrocytes and microglia, play a significant role in the pathophysiology of depressive disorders mdpi.comnih.gov. The glial cell hypothesis posits that deficits in glial plasticity and function contribute to the development of these conditions nih.gov. Glial cells are now recognized as important targets for the action of antidepressant drugs omicsdi.org. Imipramine has been shown to modulate the function of glial cells, suggesting that its therapeutic effects may be mediated, in part, through these actions omicsdi.org.
Astrocytes, a type of glial cell, are increasingly implicated in the therapeutic response to antidepressants like imipramine. Research has shown that imipramine can induce the expression of brain-derived neurotrophic factor (BDNF) in cultured astrocytes nih.gov. This effect is mediated through the activation of the transcription factor cAMP response element binding protein (CREB) via the PKA and ERK pathways nih.gov. Furthermore, imipramine has been found to promote the generation of new astrocytes in the hippocampus, a process known as astrogliogenesis nih.gov. This pro-astrogliogenic effect of imipramine may contribute to its ability to rescue cognitive impairments induced by stress nih.gov. Imipramine also activates the expression of glial cell line-derived neurotrophic factor (GDNF) in astrocytes through the upregulation of the early growth response gene 1 (EGR-1) nih.gov. These findings highlight the significant contribution of astrocytes to the therapeutic mechanisms of imipramine.
Role in Pain Modulation Mechanisms
Imipramine is also utilized in the management of chronic neuropathic pain, and its analgesic effects are thought to involve multiple mechanisms nih.gov. While the precise mechanisms are not fully understood, they are believed to differ from its antidepressant actions, as analgesia is often achieved at lower doses nih.gov. A primary proposed mechanism is the inhibition of serotonin and norepinephrine reuptake in the descending pain pathways of the central nervous system nih.gov. These descending pathways, originating in the brainstem, play a crucial role in modulating pain signals at the spinal cord level ucl.ac.ukphysio-pedia.com. By increasing the levels of serotonin and norepinephrine in these pathways, imipramine can enhance the inhibition of pain signals.
Another potential mechanism for imipramine's analgesic effect is the blockade of sodium channels on nerve membranes nih.gov. This action is similar to that of local anesthetics and can reduce the excitability of nerve fibers, thereby dampening the transmission of pain signals.
Table of Research Findings on Imipramine Hydrobromide's Theoretical Mechanisms
| Hypothesis | Key Findings Related to this compound | Supporting Mechanisms |
| Monoamine Hypothesis | Blocks the reuptake of serotonin and norepinephrine. | Increases synaptic availability of monoamine neurotransmitters. |
| Neurotrophic Hypothesis | Increases expression of Brain-Derived Neurotrophic Factor (BDNF); promotes hippocampal neurogenesis. | Reverses neuronal atrophy and cell loss associated with stress and depression. |
| Glial Cell Hypothesis | Induces BDNF and Glial Cell Line-Derived Neurotrophic Factor (GDNF) expression in astrocytes; promotes astrogliogenesis. | Modulates glial cell function and plasticity, contributing to therapeutic response. |
| Pain Modulation | Inhibits serotonin and norepinephrine reuptake in descending pain pathways; blocks sodium channels. | Enhances descending pain inhibition and reduces nerve fiber excitability. |
Molecular Level Theories of Biological Activity
The biological activity of imipramine at the molecular level is multifaceted, extending beyond its well-established primary mechanism of action. Research into its pharmacodynamics reveals a complex interaction with various components of the central and peripheral nervous systems, including neurotransmitter transporters, receptors, ion channels, and enzymes. These interactions collectively form the basis of its therapeutic effects and are detailed through extensive in vitro and in vivo studies.
The principal hypothesis for imipramine's clinical effect is the potentiation of adrenergic and serotonergic synapses by blocking the reuptake of norepinephrine and serotonin at nerve endings. fda.govdrugbank.com Imipramine, a tertiary amine tricyclic antidepressant (TCA), and its active metabolite, desipramine (B1205290), a secondary amine, are potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). drugbank.comdrugbank.comnih.gov By binding to these transporter proteins, imipramine effectively increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. drugbank.compharmacompass.compatsnap.com While both compounds act on these transporters, imipramine demonstrates a higher affinity for SERT, whereas its metabolite, desipramine, has a greater affinity for NET. drugbank.comwikipedia.org The affinity for the dopamine transporter is negligible in comparison. wikipedia.orgiiab.me
Beyond its primary action on monoamine transporters, imipramine's biological activity is significantly influenced by its antagonism of various neurotransmitter receptors. This broad receptor-binding profile contributes to its therapeutic actions and some of its other physiological effects. Imipramine interacts with muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors. drugbank.compatsnap.comapexbt.com The blockade of these receptors is a key aspect of its molecular activity. For instance, its anticholinergic properties stem from its antagonism of muscarinic receptors. patsnap.comiiab.me
The binding affinities of imipramine and its primary active metabolite, desipramine, for various neurotransmitter transporters and receptors have been quantified in numerous studies. The dissociation constant (Ki) is a measure of the drug's binding affinity to a target; a smaller Ki value indicates a stronger binding affinity.
| Target | Imipramine Ki (nM) | Desipramine Ki (nM) | Species |
|---|---|---|---|
| Serotonin Transporter (SERT) | 1.4 | 19.6 | Human |
| Norepinephrine Transporter (NET) | 37 | 0.98 | Human |
| Dopamine Transporter (DAT) | 8500 | >10000 | - |
| Histamine H1 Receptor | 11 | 110 | Human |
| α1-Adrenergic Receptor | 32 | 130 | Human |
| Muscarinic Acetylcholine Receptor (M1-M5) | 46-112 | 143-160 | Human |
| Dopamine D2 Receptor | 200 | 1400 | Human |
| Serotonin 5-HT2A Receptor | 27 | 42 | Human |
Note: Data compiled from multiple sources. wikipedia.orgapexbt.com Ki values can vary between studies based on experimental conditions.
Imipramine's molecular activity also involves the modulation of ion channels. It has been shown to block fast sodium channels in the myocardium, a mechanism that underlies its Type 1 antiarrhythmic effects. nih.gov Furthermore, research on human melanoma cells has demonstrated that imipramine inhibits several types of potassium and chloride ion channels. nih.gov Specifically, it blocks ether-à-go-go (hEAG) potassium channels, calcium-activated potassium channels (KCa), and volume-sensitive chloride channels (Clvol). nih.gov The half-maximal inhibitory concentrations (IC50) indicate that hEAG channels are the most sensitive to imipramine's effects. nih.gov
| Ion Channel | Imipramine IC50 | Test Condition |
|---|---|---|
| hEAG | 3.4 µM | at +50 mV |
| KCa | 13.8 µM | at +50 mV |
| Clvol | 12 µM | at -100 mV |
Data from a study on IGR1 melanoma cells. nih.gov
Future Research Directions in Imipramine Hydrobromide Pharmacology and Neurobiology
Elucidation of Novel Molecular Targets and Pathways
While the primary mechanism of action of imipramine (B1671792) involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, emerging evidence suggests a more complex pharmacological profile. drugbank.comnih.gov Future research will likely focus on identifying and characterizing novel molecular targets and signaling pathways that contribute to its therapeutic effects and side-effect profile.
Recent studies have begun to explore these broader effects. For instance, imipramine has been shown to influence the AKT-mediated NF-κB signaling pathway, which may contribute to its potential anti-cancer properties. mdpi.com Additionally, research has pointed to the involvement of CREB-regulated transcription coactivator 1 (CRTC1) in the antidepressant mechanism of imipramine. nih.gov Further investigation into these and other potential pathways, such as those involving brain-derived neurotrophic factor (BDNF), is warranted. smpdb.ca The development of novel 3,7-disubstituted imipramine analogues has also opened avenues for exploring structure-activity relationships and identifying more selective compounds for specific molecular targets. nih.gov
Table 1: Investigated Molecular Targets and Pathways of Imipramine
| Molecular Target/Pathway | Potential Therapeutic Relevance | Key Findings |
|---|---|---|
| Serotonin Transporter (SERT) | Depression | Primary target for antidepressant effect. drugbank.com |
| Norepinephrine Transporter (NET) | Depression | Primary target for antidepressant effect. drugbank.com |
| AKT-mediated NF-κB Signaling | Cancer | Imipramine inhibits this pathway, suggesting anti-metastatic potential. mdpi.com |
| CRTC1 | Depression | Imipramine reverses stress-induced downregulation of CRTC1. nih.gov |
| BDNF Signaling | Depression, Neuroprotection | Imipramine may modulate BDNF and its downstream pathways. smpdb.caunimi.it |
Advanced Preclinical Models for Complex Pathophysiologies
The development and utilization of more sophisticated preclinical models are crucial for elucidating the therapeutic potential of imipramine hydrobromide in complex neuropsychiatric and neurodegenerative disorders. While traditional animal models have been invaluable, there is a growing need for models that more accurately recapitulate the multifaceted nature of human diseases. monash.edu
For example, in the context of Alzheimer's disease, preclinical models that go beyond amyloid plaque and neurofibrillary tangle pathology to include neuroinflammation and mitochondrial dysfunction are essential. monash.edunih.gov Studies using streptozotocin-induced models of Alzheimer's have shown that imipramine can improve memory impairment, increase neurogenesis, and reduce neuroinflammation, highlighting the utility of such models. nih.gov Similarly, the use of serotonin transporter knockout (SERT KO) rats provides a valuable model for investigating the switch from depression to mania-like behaviors observed in some patients treated with antidepressants. unimi.it Future research should continue to refine and employ these advanced models to explore the efficacy of imipramine in a wider range of complex pathophysiologies.
Investigation of Long-Term Neuroadaptive Changes
The therapeutic effects of imipramine and other antidepressants typically emerge after several weeks of continuous treatment, suggesting that long-term neuroadaptive changes, rather than acute pharmacological actions, are critical for their clinical efficacy. scielo.br Future research should focus on delineating these chronic alterations in brain structure, function, and molecular signaling.
Studies have already demonstrated that chronic imipramine administration can induce changes in various neurotransmitter systems. For example, long-term treatment has been shown to alter the activity of acetylcholinesterase in different brain regions, suggesting an impact on cholinergic neurotransmission. scielo.brscielo.br Furthermore, chronic imipramine has been found to decrease the enzyme activity and alter the phosphorylation state of tyrosine hydroxylase in dopaminergic brain regions. nih.gov These findings underscore the importance of investigating the long-term neurobiological consequences of imipramine treatment to better understand its therapeutic mechanisms.
Application of -omics Technologies (e.g., Proteomics, Metabolomics)
The application of high-throughput "-omics" technologies, such as proteomics and metabolomics, offers a powerful and unbiased approach to comprehensively characterize the molecular effects of this compound. These technologies can provide a global view of the changes in protein expression and metabolite levels in response to drug treatment, revealing novel biomarkers and therapeutic targets.
Proteomic analyses of glial cells treated with imipramine have identified alterations in proteins involved in oxidative stress, immune responses, and mitochondrial function. nih.gov Metabolomic studies, in conjunction with proteomics, can further elucidate the systemic effects of imipramine, as demonstrated in studies investigating the antihypertensive effects of other compounds. mdpi.com The integration of these -omics datasets can provide a more holistic understanding of imipramine's mechanism of action and its impact on various biological systems. Future research should increasingly leverage these powerful technologies to map the complex molecular landscape altered by imipramine.
Development of Novel Analytical Probes and Detection Methods
Advancements in analytical chemistry are crucial for the sensitive and specific detection of imipramine and its metabolites in biological matrices. The development of novel analytical probes and detection methods will facilitate more precise pharmacokinetic and pharmacodynamic studies, as well as enable the investigation of the drug's distribution and target engagement in the brain.
Current methods for the determination of imipramine include gas chromatography-mass spectrometry (GC-MS) for quantifying metabolites in plasma. nih.gov More recent developments have utilized capillary electrophoresis with electrochemiluminescence detection to achieve low detection limits for imipramine and related compounds. nih.gov Future research in this area could focus on the development of fluorescent probes or other novel analytical tools that allow for real-time imaging of imipramine's interaction with its molecular targets in living cells or tissues.
Exploration of Chemical Interactions for Drug Delivery Systems
Investigating the chemical interactions of this compound with various excipients and carrier molecules is essential for the rational design of novel drug delivery systems. Such systems could improve the therapeutic efficacy of imipramine by enhancing its solubility, stability, and bioavailability, or by enabling targeted delivery to specific tissues or cell types.
Studies have explored the interaction of imipramine hydrochloride with surfactants like Triton X-100 and dodecylethyldimethylammonium bromide (DDAB), suggesting that these interactions can be harnessed for drug delivery applications. nih.govnih.govaminer.org The formation of mixed micelles with these surfactants can significantly alter the physicochemical properties of the drug. nih.govaminer.org Further research into the phase separation behavior of imipramine in the presence of various additives can also inform the development of stable and effective formulations. tandfonline.com
Table 2: Investigated Chemical Interactions for Imipramine Drug Delivery
| Interacting Molecule | Type of Interaction | Potential Application |
|---|---|---|
| Triton X-100 | Micellar solubilization | Enhanced drug delivery. nih.govnih.gov |
| Dodecylethyldimethylammonium bromide (DDAB) | Mixed micelle formation | Improved drug solubilization and release profiles. aminer.org |
Green Chemistry Approaches in Imipramine Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact and improve the sustainability of manufacturing processes. Future research in the synthesis of imipramine and its analogues should prioritize the development of more environmentally friendly and efficient synthetic routes.
While traditional synthetic methods for tricyclic antidepressants have been well-established, there is a continuous effort to develop greener alternatives. ijnc.ir This includes the use of less hazardous solvents, catalysts, and reagents, as well as the development of more atom-economical reactions. For instance, palladium-catalyzed amination/cyclization reactions have been employed for the synthesis of imipramine analogues. nih.gov Electrochemical methods also offer a green and efficient approach for the synthesis of imipramine derivatives. researchgate.net The adoption of such green chemistry principles will be crucial for the sustainable production of imipramine-based therapeutics.
Comparative Neurobiological Studies with Newer Pharmacological Agents
Imipramine, a prototypical tricyclic antidepressant (TCA), exhibits a complex and broad neurobiological profile that differs significantly from the more targeted mechanisms of newer pharmacological agents, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and other atypical antidepressants. These differences are most pronounced in their receptor binding profiles, their influence on neuroplasticity, and their downstream effects on gene expression.
Receptor Binding and Neurotransmitter Systems
The primary mechanism of imipramine involves potent inhibition of the reuptake of both serotonin (5-HT) and norepinephrine (NE) by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET). drugbank.com However, a defining characteristic of imipramine and other TCAs is their significant antagonist activity at a wide array of other receptors. This includes strong blockade of muscarinic M1 acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors. drugbank.com This multi-receptor activity, while contributing to its therapeutic effect, is also responsible for a distinct side effect profile not typically seen with newer agents.
In contrast, newer antidepressants were developed for greater selectivity:
SSRIs (e.g., Fluoxetine (B1211875), Citalopram (B1669093), Sertraline) exhibit high affinity and selectivity for SERT, with minimal interaction with norepinephrine, muscarinic, histaminic, or adrenergic receptors.
SNRIs (e.g., Venlafaxine, Duloxetine) inhibit both SERT and NET, similar to imipramine, but crucially lack the significant affinity for muscarinic, histaminic, and alpha-1 adrenergic receptors. researchgate.net
Atypical Antidepressants vary widely. For example, mirtazapine (B1677164) acts primarily as an antagonist of alpha-2 adrenergic receptors, while bupropion (B1668061) is a norepinephrine-dopamine reuptake inhibitor (NDRI) with negligible action on the serotonin system.
Research comparing imipramine with the SSRI citalopram at alpha-1 adrenergic receptor subtypes found that imipramine antagonizes all three subtypes (α1A, α1B, α1D), whereas citalopram's antagonism was primarily directed at the α1A and α1D subtypes. mdpi.com Furthermore, prolonged incubation with imipramine specifically increased the maximal response of the α1B-AR subtype, demonstrating a complex, subtype-specific modulation not seen with more selective agents. mdpi.com
Below is an interactive data table comparing the general receptor binding profiles of imipramine with examples of newer antidepressant classes.
Neuroplasticity and Cellular Mechanisms
Both imipramine and newer antidepressants are understood to promote neuroplasticity, which is considered a key component of their therapeutic effects. However, emerging research indicates they may achieve this through different cellular pathways, particularly concerning glial cells.
Studies in animal models have revealed that imipramine acts as a pro-astrogliogenic factor. It has been shown to increase the number of newborn astrocytes in the hippocampus following exposure to chronic stress. nih.gov In contrast, the SSRI fluoxetine, under similar conditions, did not increase the number of astrocytes but instead induced hypertrophy (an increase in cell size) of both pre-existing and newborn astrocytes. This suggests a fundamental difference in how these drugs modulate glial cell plasticity.
While the downstream effects of both drug classes often converge on increasing levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), the initial cellular targets and mechanisms can vary. mdpi.com For instance, the therapeutic effects of fluoxetine have been linked to its binding to the TrkB receptor (the receptor for BDNF) on parvalbumin-positive (PV+) interneurons, which enhances neuronal plasticity. helsinki.fi The efficacy of imipramine in certain stress models has been linked to the activation of D1 dopamine (B1211576) receptors, a mechanism distinct from the 5-HT(1A) receptor dependence of fluoxetine's effects in the same model. biopsychiatry.com
The table below summarizes these distinct effects on cellular plasticity.
Differential Effects on Gene Expression
The distinct pharmacological profiles of imipramine and newer agents lead to different patterns of gene expression in key brain regions. Studies using RNA sequencing have shown that while both imipramine and the rapid-acting antidepressant ketamine can reverse stress-induced transcriptional changes in the prefrontal cortex, they have unique region-specific effects. nih.gov Imipramine induces more significant gene expression changes in the nucleus accumbens and amygdala, whereas ketamine's effects are more pronounced in the hippocampus. nih.govgatewaypsychiatric.com
Chronic imipramine treatment has been found to regulate genes involved in cAMP metabolism, postsynaptic membrane proteins, and serine proteases. researchgate.net In contrast, long-term treatment with SSRIs has been shown to upregulate the mRNA and protein levels of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This suggests a homeostatic adaptation specific to the sustained elevation of synaptic serotonin. Furthermore, response to SSRIs has been linked to genetic polymorphisms in the serotonin transporter gene (SLC6A4) and the 5-HT2A receptor gene (HTR2A), highlighting the genetic specificity of these more targeted agents. mdpi.com
Q & A
Q. What experimental models are commonly used to evaluate imipramine hydrobromide’s antidepressant efficacy?
Imipramine’s effects are often studied in rodent models using behavioral assays like the forced swim test (FST) or chronic unpredictable stress (CUS). For example, in vitro models such as human neural progenitor cells (NPCs) treated with imipramine hydrochloride (50 μM) can assess acute vs. chronic effects on cellular pathways . In vivo, automated video-tracking systems (e.g., Videomot2) quantify behavioral changes in mice exposed to social defeat stress, with statistical analysis via ANOVA and post hoc tests . These models require careful dose standardization and controls for genetic/environmental variability.
Q. How do binding studies characterize this compound’s interaction with serum proteins?
Frontal analysis using human serum albumin (HSA) reveals imipramine binds to multiple sites with varying affinities. Nonlinear regression of binding data (e.g., Eqn. 3 and 5) suggests two distinct binding regions, critical for pharmacokinetic modeling. At low concentrations, linear approximations may suffice, but multisite interactions dominate at higher doses .
Q. What validated analytical methods detect this compound in biological samples?
High-performance thin-layer chromatography (HPTLC) and UV-Vis spectroscopy are widely used. For example, citrate-stabilized silver nanoparticles (Cit-AgNPs) enable colorimetric detection via aggregation-induced plasmon shifts (detection limit: 0.40 µg/mL for imipramine). This method is cost-effective for pharmaceutical and biological samples (e.g., blood, urine) .
Advanced Research Questions
Q. How can quantitative EEG (qEEG) predict variability in antidepressant response to imipramine?
qEEG biomarkers, such as frontal alpha asymmetry or theta band power, correlate with treatment outcomes. Studies using rigorous hypothesis testing (e.g., physiological psychology frameworks) must address confounding factors like placebo effects and comorbidities. Methodological weaknesses in early qEEG studies include small sample sizes and inconsistent electrode placement .
Q. What mechanisms underlie imipramine’s paradoxical effects on auditory thresholds in animal models?
Rats with low baseline auditory sensitivity show dose-dependent threshold increases (e.g., 10 mg/kg imipramine), while high-sensitivity subjects exhibit threshold decreases. ANOVA reveals significant interactions between initial sensitivity, dose, and time intervals, suggesting imipramine modulates neural plasticity in auditory pathways .
Q. How does this compound induce apoptosis in triple-negative breast cancer (TNBC) cells?
Imipramine activates caspase-mediated extrinsic/intrinsic pathways in MDA-MB-231 cells, suppressing metastasis via downregulation of NF-κB and EMT markers (e.g., vimentin). Flow cytometry and Western blotting are critical for validating apoptosis markers (e.g., Bax/Bcl-2 ratios) and patient survival correlations .
Methodological Considerations
Q. What statistical frameworks address contradictions in imipramine’s dose-response data?
Non-linear mixed-effects modeling (NLME) can reconcile divergent results by accounting for inter-individual variability. For example, biphasic responses in binding studies () or behavioral assays ( ) require multi-compartment pharmacokinetic models .
Q. How do diagnostic tools like the Hamilton Rating Scale (HRSD) impact imipramine trial design?
The HRSD’s focus on somatic symptoms (e.g., sleep disturbances) may overlook cognitive improvements. Combining it with structured interviews (e.g., SADS) enhances reliability, as SADS provides longitudinal severity measures and reduces rater bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
